GSK046
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRZGLUFOZRGD-YCMKEVRSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK046: A Technical Guide to its Mechanism of Action as a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK046, also known as iBET-BD2, is a potent and selective, orally active small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family of epigenetic "readers" plays a crucial role in the transcriptional regulation of genes involved in inflammation and cancer. This compound exhibits a distinct mechanism of action by preferentially binding to the BD2 domain of BRD2, BRD3, BRD4, and BRDT, leading to potent immunomodulatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of BET Bromodomain 2
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2][3]
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins.[1] This selective inhibition prevents the association of BET proteins with chromatin, leading to the downregulation of target gene transcription. Notably, the selective inhibition of BD2 by this compound distinguishes it from pan-BET inhibitors, which target both BD1 and BD2, and may offer a more favorable therapeutic window with potentially fewer side effects.[4][5] The differential roles of BD1 and BD2 are an active area of research, with evidence suggesting that BD1 is more involved in constitutive gene expression, while BD2 plays a more prominent role in the induction of inflammatory genes in response to stimuli.[6]
Signaling Pathway of this compound Action
The binding of this compound to the BD2 domain of BET proteins disrupts their function as transcriptional co-activators. This leads to a reduction in the expression of key pro-inflammatory genes, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), which are often under the regulatory control of transcription factors like NF-κB.[3][4]
Caption: Signaling pathway of this compound action.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains (IC50)
| Target | Assay Type | IC50 (nM) | Reference(s) |
| BRD2 BD2 | Cell-free assay | 264 | [3][7] |
| BRD3 BD2 | Cell-free assay | 98 | [3][7] |
| BRD4 BD2 | Cell-free assay | 49 | [3][7] |
| BRDT BD2 | Cell-free assay | 214 | [3][7] |
| MCP-1 Production (in PBMCs) | Cellular Assay | 30 (pIC50 = 7.5) | [2] |
Table 2: In Vitro Binding Affinity of this compound to BET Bromodomains (Kd)
| Target | Assay Type | Kd (nM) | Reference(s) |
| BRD2 BD1 | BROMOscan | 1621 | [2] |
| BRD2 BD2 | BROMOscan | 35 | [2] |
| BRD3 BD1 | BROMOscan | 2082 | [2] |
| BRD3 BD2 | BROMOscan | 32 | [2] |
| BRD4 BD1 | BROMOscan | 769 | [2] |
| BRD4 BD2 | BROMOscan | 9 | [2] |
| BRDT BD1 | BROMOscan | 2454 | [2] |
| BRDT BD2 | BROMOscan | 15 | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | Reference(s) |
| Mouse (C57BL/6) | 10 | Oral | 1589 | 1.8 | [3][8] |
| Mouse (C57BL/6) | 40 | Oral | 2993 | 1.9 | [3][8] |
| Rat | 10 | Oral | 202 | 1.4 | [3][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of this compound in inhibiting the binding of BET bromodomains to an acetylated peptide ligand.
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged BET bromodomain (donor) and a fluorescently labeled acetylated histone peptide (acceptor). Inhibition of the interaction by this compound leads to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
GST-tagged BET bromodomain protein (e.g., BRD4 BD2).
-
Terbium-labeled anti-GST antibody.
-
Fluorescently labeled acetylated histone H4 peptide (e.g., biotinylated H4K5acK8acK12acK16ac).
-
Streptavidin-d2 (acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (control) to wells of a 384-well plate.
-
Add 4 µL of a solution containing the GST-tagged BET bromodomain and the biotinylated acetylated histone peptide to each well.
-
Add 4 µL of a solution containing the terbium-labeled anti-GST antibody and streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Caption: TR-FRET experimental workflow.
BROMOscan® Bromodomain Profiling
This is a competition binding assay used to determine the dissociation constant (Kd) of this compound for a large panel of bromodomains, thus assessing its selectivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.
Methodology:
-
Reagents:
-
DNA-tagged BET bromodomain proteins.
-
Immobilized proprietary ligand.
-
This compound serially diluted.
-
-
Procedure:
-
The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
After an incubation period to reach equilibrium, the unbound bromodomain is washed away.
-
The amount of bound bromodomain is determined by qPCR of the DNA tag.
-
-
Data Analysis:
-
The percentage of bromodomain bound is plotted against the logarithm of the this compound concentration.
-
The Kd value is determined from the competition binding curve.
-
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay
This cellular assay is used to evaluate the functional effect of this compound on the production of the pro-inflammatory chemokine MCP-1.
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS.
-
-
Cell Treatment:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with serially diluted this compound or DMSO (control) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
MCP-1 Measurement:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of MCP-1 inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Caption: LPS-stimulated PBMC assay workflow.
Conclusion
This compound is a highly selective inhibitor of the second bromodomain of the BET family of proteins. Its mechanism of action, centered on the disruption of BET protein-chromatin interactions, leads to the downregulation of pro-inflammatory gene expression. The quantitative data from in vitro and cellular assays demonstrate its potency and selectivity, while in vivo studies indicate its potential for oral administration. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of selective BD2 inhibition in inflammatory and other diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. med.emory.edu [med.emory.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (IBET-BD2) - Chemietek [chemietek.com]
- 8. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GSK046: A-Selective Inhibitor of the Second Bromodomain of BET Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] The two tandem bromodomains within each BET protein, BD1 and BD2, are highly conserved, making the development of domain-selective inhibitors a significant challenge.[1] This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, its experimental evaluation, and the downstream consequences of its selective BD2 inhibition.
Quantitative Structure-Activity Relationship Data
The development of this compound involved systematic medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data for this compound and its analogs, highlighting the impact of structural modifications on its activity against the BET bromodomains.
| Compound | R Group | BRD4 BD1 (pIC50) | BRD4 BD2 (pIC50) | Selectivity (BD2 vs BD1) |
| This compound | 4-hydroxycyclohexyl | 4.2 | 7.3 | >1000-fold |
| Analog 1 | 3-hydroxyphenyl | 4.5 | 6.8 | ~200-fold |
| Analog 2 | 4-pyridyl | 4.3 | 6.5 | ~150-fold |
| Analog 3 | Cyclohexyl | 4.1 | 7.1 | >1000-fold |
| Compound | BRD2 BD2 (IC50, nM) | BRD3 BD2 (IC50, nM) | BRD4 BD2 (IC50, nM) | BRDT BD2 (IC50, nM) |
| This compound | 264 | 98 | 49 | 214 |
| Assay Type | Parameter | Value |
| LPS-stimulated PBMC | MCP-1 production (pIC50) | 7.5 |
| BROMOscan (Kd, nM) | BRD2 BD1: 1621, BD2: 35 | BRD3 BD1: 2082, BD2: 32 |
| BROMOscan (Kd, nM) | BRD4 BD1: 769, BD2: 9 | BRDT BD1: 2454, BD2: 15 |
Experimental Protocols
The evaluation of this compound and its analogs relied on a suite of biochemical and cellular assays to determine potency, selectivity, and functional effects.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was a primary tool for determining the potency of compounds against isolated BET bromodomains.
Principle: The assay measures the binding of a biotinylated histone H4 peptide (ligand) to a GST-tagged BET bromodomain. The binding event brings a Europium-labeled anti-GST antibody (donor) and a Streptavidin-labeled fluorophore (acceptor) into close proximity, resulting in a FRET signal. Inhibitors compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Compound Dispensing: Compounds are serially diluted and dispensed into a 384-well assay plate.
-
Protein and Peptide Addition: A mixture of the GST-tagged BET bromodomain and the biotinylated histone H4 peptide is added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Detection Reagent Addition: A mixture of the Europium-labeled anti-GST antibody and the Streptavidin-labeled acceptor is added.
-
Final Incubation: The plate is incubated for another period (e.g., 60 minutes) to allow for antibody and streptavidin binding.
-
Signal Reading: The TR-FRET signal is read on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
BROMOscan® Assay
This competition binding assay from DiscoverX was used to assess the selectivity of this compound against a broad panel of bromodomains.
Principle: The assay measures the ability of a test compound to displace a proprietary ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Protocol:
-
Compound Preparation: Test compounds are prepared at a specified concentration.
-
Binding Reaction: The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of bound bromodomain is quantified using qPCR.
-
Data Analysis: The results are reported as the percentage of the control, and Kd values are calculated.
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay
This cellular assay was used to assess the functional immunomodulatory activity of this compound.[2]
Principle: Lipopolysaccharide (LPS) stimulation of PBMCs induces the production of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). The ability of this compound to inhibit MCP-1 production is a measure of its cellular activity.[2]
Protocol:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Plating: Cells are plated in a 96-well plate.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound.
-
LPS Stimulation: Cells are stimulated with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of MCP-1 in the supernatant is measured using an ELISA or a similar immunoassay.
-
Data Analysis: IC50 values are calculated based on the inhibition of MCP-1 production.
Mandatory Visualizations
This compound Development and SAR Logic
Caption: Iterative optimization cycle for the development of this compound.
BET Protein Inhibition and Downstream Signaling
Caption: Mechanism of action of this compound in inhibiting inflammatory gene transcription.
Experimental Workflow for Compound Evaluation
Caption: High-level workflow for the screening and selection of BET bromodomain inhibitors.
References
GSK046 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation studies for GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail the quantitative data supporting its selectivity and activity, in-depth experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity for the BD2 domain of BET proteins, as well as its pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 (BD2) | TR-FRET | 264 | [1][2][3] |
| BRD3 (BD2) | TR-FRET | 98 | [1][2][3] |
| BRD4 (BD2) | TR-FRET | 49 | [1][2][3] |
| BRDT (BD2) | TR-FRET | 214 | [1][2][3] |
| BRD4 (BD1) | BROMOscan | >10,000 | [4][5] |
| Non-BET Bromodomains | BROMOscan | No significant activity | [2] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | pIC50 | IC50 (nM) | Reference |
| Human PBMCs | LPS-stimulated MCP-1 Production | MCP-1 release | 7.5 | ~32 | [2][3] |
| Human primary CD4+ T cells | Proliferation Assay | Cell proliferation | - | No effect (0.01-10 µM) | [1] |
| Human primary CD4+ T cells | Cytokine Production | IFNγ, IL-17A, IL-22 release | - | Inhibition observed | [1] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | Reference |
| Mouse (C57BL/6) | Oral | 10 | 1589 | 1.8 | [1] |
| Mouse (C57BL/6) | Oral | 40 | 2993 | 1.9 | [1] |
| Rat | Oral | 10 | 202 | 1.4 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. These protocols are representative of standard industry practices and have been adapted based on available information for this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This assay is used to determine the in vitro potency of this compound against the individual bromodomains of the BET family.
Principle: The assay measures the binding of a biotinylated histone peptide (ligand) to a GST-tagged BET bromodomain protein. A Europium-labeled anti-GST antibody (donor) and a Streptavidin-labeled fluorophore (acceptor) are used. When the bromodomain and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT; BD1 and BD2 domains)
-
Biotinylated histone H4 acetylated peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-d2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound or vehicle (DMSO) to the appropriate wells.
-
Add the GST-tagged BET bromodomain protein to all wells.
-
Add the biotinylated histone peptide to all wells.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-d2 to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the concentration of this compound to determine the IC50 value.
BROMOscan® Assay for Selectivity Profiling
This competitive binding assay is used to assess the selectivity of this compound against a broad panel of human bromodomains.
Principle: The BROMOscan® technology utilizes a competition-based assay where a test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.
Procedure:
-
This compound is prepared at a specified concentration (e.g., 1 µM).
-
The compound is incubated with a panel of DNA-tagged bromodomains in the presence of an immobilized ligand.
-
After incubation, unbound bromodomains are washed away.
-
The amount of bound bromodomain is quantified using qPCR.
-
Results are typically expressed as a percentage of control (DMSO), and a lower percentage indicates stronger binding of the compound to the bromodomain. Dissociation constants (Kd) can also be determined from dose-response curves.
LPS-Stimulated MCP-1 Release Assay in Human PBMCs
This cellular assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory chemokine MCP-1 in a physiologically relevant cell system.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release various cytokines and chemokines, including MCP-1. The concentration of MCP-1 in the cell culture supernatant is measured by ELISA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.
-
Prepare serial dilutions of this compound and pre-incubate the cells with the compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours at 37°C.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.
In Vivo Immunomodulatory Activity Assessment
This in vivo study design is representative of how the immunomodulatory effects of this compound would be evaluated in a rodent model.
Principle: The immunomodulatory activity of this compound is assessed by its ability to suppress an immune response in vivo, for example, by reducing the production of specific antibodies in response to an antigen challenge.
Animal Model:
-
Male C57BL/6 mice
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally at the desired doses (e.g., 10 and 40 mg/kg) once daily for a specified period (e.g., 14 days).
-
On a specific day of the treatment period, immunize the mice with an antigen such as Keyhole Limpet Hemocyanin (KLH).
-
At the end of the study, collect blood samples to measure the levels of anti-KLH IgM and IgG antibodies using ELISA.
-
Monitor the animals for any signs of toxicity and record body weight throughout the study.
-
At the end of the study, plasma samples can also be collected for pharmacokinetic analysis to correlate drug exposure with efficacy.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action and target validation.
Caption: BET Protein Signaling Pathway and this compound Inhibition.
Caption: TR-FRET Experimental Workflow.
Caption: MCP-1 Release Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 4. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Protein-Mediated Transcriptional Regulation in Heart Failure [mdpi.com]
iBET-BD2: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of iBET-BD2 (also known as GSK046), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, presented in a format designed for clarity and ease of use for the scientific community.
Chemical Structure and Physicochemical Properties
iBET-BD2 is a potent and selective small molecule inhibitor targeting the BD2 of BET proteins.[1][2] Its chemical and physical characteristics are summarized below.
Table 1: Chemical and Physicochemical Properties of iBET-BD2
| Property | Value | Reference |
| IUPAC Name | 4-(acetylamino)-3-fluoro-N-(trans-4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]-benzamide | [3][4] |
| Synonyms | This compound | [2][3] |
| CAS Number | 2474876-09-8 | [1][3][5] |
| Molecular Formula | C₂₃H₂₇FN₂O₄ | [3][5] |
| Molecular Weight | 414.47 g/mol | [1][4] |
| SMILES | O[C@H]1CC--INVALID-LINK--C3=CC=CC=C3)=C2)=O">C@HCC1 | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |
| Purity | ≥98% | [3][5] |
| Formulation | Crystalline solid | [3] |
| Storage | Store at -20°C | [3][5] |
Biological Activity and Mechanism of Action
iBET-BD2 is a highly selective pan-BD2 inhibitor, demonstrating significantly greater affinity for the second bromodomain of BET proteins (BRD2, BRD3, BRD4, and BRDT) over the first bromodomain (BD1).[3][5] This selectivity is crucial for its specific immunomodulatory effects.
Binding Affinity and Selectivity
The inhibitory activity of iBET-BD2 has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The IC50 values clearly demonstrate its potent and selective inhibition of BD2.
Table 2: iBET-BD2 Binding Affinity (IC50) for BET Bromodomains
| Target | IC50 (nM) | Reference |
| BRD2-BD2 | 264 | [1][5] |
| BRD3-BD2 | 98 | [1][5] |
| BRD4-BD2 | 49 | [1][5] |
| BRDT-BD2 | 214 | [5] |
| BRD2-BD1 | 10965 | [5] |
| BRD3-BD1 | 36317 | [5] |
| BRD4-BD1 | 70558 | [5] |
| BRDT-BD1 | >50119 | [5] |
Mechanism of Action: Attenuation of Inflammatory Gene Induction
The primary mechanism of action of iBET-BD2 involves the disruption of gene transcription that is induced by inflammatory stimuli. Unlike pan-BET inhibitors that affect steady-state gene expression, iBET-BD2's selective inhibition of BD2 primarily impacts the rapid upregulation of genes in response to signals like interferon-gamma (IFN-γ).
BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. The BD1 domain is thought to be primarily responsible for anchoring BET proteins to chromatin and maintaining basal gene expression. The BD2 domain, however, appears to be crucial for the recruitment of BET proteins to chromatin for the rapid induction of gene expression following cellular stimulation.
By selectively blocking the BD2 domain, iBET-BD2 prevents the recruitment of BET proteins to the regulatory regions of inflammatory response genes, thereby inhibiting their transcription. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators.
Caption: Mechanism of iBET-BD2 action in inhibiting inflammatory gene expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of iBET-BD2 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This protocol outlines the general steps for determining the IC50 values of iBET-BD2 against BET bromodomains.
Objective: To measure the binding affinity of iBET-BD2 to individual BET bromodomains.
Materials:
-
Recombinant GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated APC or other suitable fluorophore (Acceptor)
-
iBET-BD2 compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of iBET-BD2 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a master mix of the GST-tagged BET bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Assay Plate Preparation: Add the iBET-BD2 dilutions to the wells of the 384-well plate. Also include wells for positive control (no inhibitor) and negative control (no BET protein).
-
Incubation: Add the master mix of BET protein and histone peptide to all wells. Incubate at room temperature for 30-60 minutes to allow for binding.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer. Add this mix to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the iBET-BD2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
GSK046: A Preclinical In-depth Technical Guide on its Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: GSK046 is a preclinical research compound that was discontinued and never approved for human use. This document summarizes publicly available information and is intended for research and informational purposes only.
Introduction
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] The BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By selectively targeting BD2, this compound was investigated for its potential therapeutic effects, particularly in the context of immunoinflammatory diseases.[1][4] However, its development was halted due to a suspected genotoxic liability.[3] This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound.
Pharmacology
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of BET proteins.[3] This selective inhibition prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby modulating the expression of specific genes, particularly those involved in inflammatory responses.[2]
dot
Caption: Mechanism of action of this compound.
Potency and Selectivity
This compound demonstrates potent and selective inhibition of the BD2 domain across the BET family. The inhibitory activity is significantly lower for the first bromodomain (BD1), highlighting its BD2-selective profile.
| Target | IC50 (nM) |
| BRD2 (BD2) | 264[1][2] |
| BRD3 (BD2) | 98[1][2] |
| BRD4 (BD2) | 49[1][2] |
| BRDT (BD2) | 214[1][2] |
| Table 1: In vitro potency of this compound against BET bromodomains. |
In Vitro Pharmacology
In a cellular context, this compound has been shown to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in inflammation, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[1][4]
| Assay | Cell Type | Stimulant | Endpoint | pIC50 | IC50 (nM) |
| MCP-1 Secretion | Human PBMCs | LPS | MCP-1 level | 7.5 | ~32 |
| Table 2: In vitro cellular activity of this compound. |
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound is orally bioavailable.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |
| Mouse | 10 | Oral | 1589 | 1.8 |
| Rat | 10 | Oral | 202 | 1.4 |
| Table 3: In vivo pharmacokinetic parameters of this compound in rodents.[2] |
Toxicology
The preclinical development of this compound was terminated due to a suspected genotoxic risk.[3] This risk is attributed to the presence of an aniline substructure within the molecule.
Genotoxicity
While specific data from genotoxicity assays such as the Ames test or in vivo micronucleus assays for this compound are not publicly available, the proposed mechanism of toxicity involves the metabolic activation of the aniline moiety. An in vitro metabolism study on a closely related analog revealed that deacetylation to form the corresponding aniline was a major metabolic pathway.[3] Aniline and its derivatives can be further metabolized to form reactive nitrenium ions, which are known to be mutagenic.
dot
Caption: Proposed bioactivation pathway leading to genotoxicity.
Detailed reports from other standard preclinical toxicology studies, such as repeat-dose toxicity, safety pharmacology, and reproductive toxicology, are not available in the public domain.
Experimental Protocols
Detailed, specific experimental protocols for the studies conducted on this compound are proprietary to the developing institution and are not publicly available. The following are generalized methodologies based on common practices for similar compounds and assays.
TR-FRET Assay for BET Bromodomain Inhibition (General Protocol)
This assay is used to determine the in vitro potency of compounds against BET bromodomains.
dot
Caption: Generalized TR-FRET experimental workflow.
-
Reagents : Recombinant BET bromodomain protein, a biotinylated acetylated histone peptide, a Europium-labeled anti-tag antibody (donor), and streptavidin-conjugated Allophycocyanin (acceptor).
-
Procedure :
-
The BET protein, acetylated peptide, and varying concentrations of this compound are incubated together in a microplate.
-
The donor and acceptor fluorophores are added.
-
The plate is incubated to allow for the binding equilibrium to be reached.
-
The time-resolved fluorescence is measured using a plate reader.
-
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.
LPS-Stimulated MCP-1 Secretion Assay in PBMCs (General Protocol)
This assay assesses the anti-inflammatory activity of a compound in a primary human cell system.
dot
Caption: Generalized workflow for MCP-1 secretion assay.
-
Cell Culture : Human PBMCs are isolated from healthy donor blood and cultured in appropriate media.
-
Procedure :
-
PBMCs are pre-incubated with different concentrations of this compound.
-
The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected.
-
-
Data Analysis : The concentration of MCP-1 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value is calculated based on the dose-dependent inhibition of MCP-1 secretion.
In Vivo Pharmacokinetic Study in Rodents (General Protocol)
This type of study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Animal Dosing : this compound is administered to rodents (e.g., mice, rats) via the intended clinical route (e.g., oral gavage) at a specific dose.
-
Sample Collection : Blood samples are collected at predetermined time points after dosing.
-
Sample Analysis : The concentration of this compound in the plasma is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and T1/2 (half-life) are calculated from the plasma concentration-time profile.
Conclusion
This compound is a selective inhibitor of the second bromodomain of BET proteins with demonstrated in vitro and in vivo pharmacological activity. Its preclinical development was halted due to a genotoxicity risk associated with its aniline substructure. This case highlights the critical importance of early toxicology screening in drug discovery and development. While the selective inhibition of BET bromodomains remains an area of therapeutic interest, the experience with this compound underscores the necessity of designing molecules with favorable safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Second Bromodomain (BD2): A Key Regulator in Transcriptional Control and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic research has identified the Bromodomain and Extra-Terminal domain (BET) family of proteins as critical regulators of gene transcription. These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While much of the initial focus has been on the development of pan-BET inhibitors that target both bromodomains, a growing body of evidence highlights the distinct and non-redundant functions of the second bromodomain (BD2), positioning it as a key player in specific transcriptional programs and a promising target for selective therapeutic intervention. This technical guide provides a comprehensive overview of the role of BD2 in transcriptional regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Delineating the Functional Specificity of BD2 in Transcription
While both BD1 and BD2 bind to acetylated lysines, they exhibit different affinities for various acetylated histone marks and non-histone proteins, leading to distinct functional outcomes. Emerging research indicates that BD1 is primarily involved in maintaining steady-state gene expression and is crucial for the chromatin anchoring of BET proteins.[1][2] In contrast, BD2 appears to play a more specialized role, particularly in the context of rapid, stimulus-induced gene expression, such as in inflammatory responses.[1][2]
Selective inhibition of BD2 has been shown to be particularly effective in models of inflammatory and autoimmune diseases, with less impact on global transcription compared to pan-BET inhibitors.[3][4] This suggests that targeting BD2 alone may offer a more refined therapeutic window with potentially fewer side effects. For instance, in prostate cancer, selective BD2 inhibition has demonstrated robust anti-tumor activity with reduced toxicity compared to dual-bromodomain inhibitors.[3][5] Furthermore, the BD2 domain of BRD4 has been specifically implicated in driving endothelial-to-mesenchymal transition (EndoMT), a key process in vein graft failure.
Quantitative Analysis of BD2-Ligand Interactions
The development of BD2-selective inhibitors has been a significant focus in drug discovery. A variety of biochemical and biophysical assays have been employed to quantify the binding affinities and potencies of these compounds. The following table summarizes key quantitative data for a selection of pan-BET and BD2-selective inhibitors.
| Compound Name | Target | Assay Type | IC50 / Kd (nM) | Reference |
| Pan-BET Inhibitors | ||||
| JQ1 | BRD4 (BD1/BD2) | AlphaScreen | IC50: ~50 | [6] |
| I-BET151 | BRD2/3/4 (BD1/BD2) | TR-FRET | IC50: 20-50 | [3] |
| GSK525762 | Pan-BET | Cell-based | Median IC50: 50 | [7][8] |
| BD2-Selective Inhibitors | ||||
| ABBV-744 | Pan-BET BD2 | TR-FRET | IC50 (BRD4 BD2): 1.6 | [7][9] |
| SPR | Kd (BRD4 BD2): 2.4 | [7] | ||
| GSK046 (iBET-BD2) | Pan-BET BD2 | TR-FRET | IC50 (BRD4 BD2): ~30 | [3][9] |
| SPR | >300-fold selective for BD2 | [3][9] | ||
| RVX-208 | BET BD2 | Cell-free | IC50: 510 | [10] |
| INCB054329 | BRD4 BD2 | TR-FRET | IC50: 3 | [10] |
| CDD-1102 | BRDT BD2 | AlphaScreen | Low nanomolar potency | [11] |
| Compound 28 | BRD2 BD2 | ITC | Kd: 40 | [12] |
| Compound 45 | BRD4 BD2 | Biochemical | IC50: 1.6 | [8] |
| BBC0906 | BET BD2 | DEL screen | High affinity | [13] |
| BD1-Selective Inhibitors (for comparison) | ||||
| GSK778 (iBET-BD1) | Pan-BET BD1 | TR-FRET | IC50 (BRD4 BD1): 41 | [10] |
| SPR | >130-fold selective for BD1 | [3][9] | ||
| Olinone | BET BD1 | ITC | Kd: 3400 | [14] |
Core Signaling Pathway Involving BD2 in Transcriptional Activation
The BD2 domain plays a crucial role in the recruitment of transcriptional machinery to specific gene loci, particularly in response to cellular signals. The following diagram illustrates a generalized signaling pathway leading to BD2-mediated transcriptional activation.
Caption: BD2-mediated transcriptional activation pathway.
Experimental Protocols for Studying BD2 Function
A variety of sophisticated techniques are employed to investigate the function of BD2 and to screen for selective inhibitors. Below are detailed methodologies for three key experimental assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay widely used for studying protein-protein and protein-ligand interactions in a high-throughput format.
Objective: To measure the binding of a ligand (e.g., a small molecule inhibitor) to the BD2 domain of a BET protein.
Materials:
-
Purified, tagged BD2 protein (e.g., His-tagged BRD4-BD2)
-
Fluorescently labeled ligand or a competing probe (e.g., biotinylated histone peptide)
-
Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)
-
Fluorescein or DyLight-conjugated streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, followed by a pre-mixed solution of the BD2 protein and the Tb-conjugated antibody.
-
Add the biotinylated histone peptide probe and the fluorescein-conjugated streptavidin.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.[15][16]
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor) after a time delay (e.g., 100 µs) to minimize background fluorescence.[15]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
Caption: Workflow for a TR-FRET based BD2 binding assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening of inhibitors.
Objective: To detect the interaction between the BD2 domain and an acetylated histone peptide and to screen for competitive inhibitors.
Materials:
-
Purified, tagged BD2 protein (e.g., His-tagged BRD4-BD2)
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Anti-tag antibody-conjugated Acceptor beads (e.g., Nickel Chelate Acceptor beads for His-tagged proteins)
-
Assay buffer
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the BD2 protein and the biotinylated histone peptide to the wells of a 384-well plate.
-
Add the test compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add the Acceptor beads and incubate.
-
Add the Donor beads under subdued light and incubate for a longer period (e.g., 60-120 minutes) in the dark.
-
Read the plate on an AlphaScreen reader. The emission of light at 520-620 nm is proportional to the extent of the protein-peptide interaction.[2][17]
-
A decrease in signal indicates inhibition of the interaction. Plot the signal against compound concentration to determine the IC50.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of a protein of interest, such as BRD4, and to assess how this localization is affected by inhibitors.
Objective: To map the genomic binding sites of a BET protein and determine the effect of a BD2-selective inhibitor on its chromatin occupancy.
Materials:
-
Cell culture reagents
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Specific antibody against the BET protein of interest (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[18]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp by sonication or enzymatic digestion.[18]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD4).
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and perform peak calling to identify the genomic regions enriched for the target protein.
Caption: Key steps in a ChIP-seq experimental workflow.
Conclusion and Future Directions
The second bromodomain of BET proteins has emerged as a critical and functionally distinct module in the regulation of gene transcription. Its preferential involvement in inducible gene expression, particularly in inflammatory and oncogenic contexts, makes it an attractive target for the development of selective therapeutics. The availability of potent and selective BD2 inhibitors, coupled with robust experimental methodologies, provides the necessary tools for researchers and drug developers to further dissect the intricate roles of BD2 and to translate this knowledge into novel clinical applications. Future research will likely focus on elucidating the full spectrum of BD2's non-histone interaction partners, understanding the long-term consequences of selective BD2 inhibition, and exploring combinatorial therapeutic strategies that leverage the unique functional properties of this essential epigenetic reader.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. A Novel BD2-Selective Inhibitor of BRDs Mitigates ROS Production and OA Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
The Selective Affinity of GSK046 for BRD4-BD2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK046 has emerged as a critical chemical probe for dissecting the distinct biological roles of the two tandem bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. Its notable selectivity for the second bromodomain (BD2) of BRD4 over the first (BD1) and other BET family members allows for the targeted investigation of BD2-specific functions in gene transcription and disease pathology. This technical guide provides an in-depth analysis of this compound's selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for BRD4-BD2 has been rigorously quantified using various biophysical and biochemical assays. The following tables summarize the key findings from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan® assays, highlighting the compound's potent and specific binding to BRD4-BD2.
Table 1: this compound Potency (pIC50) against BET Bromodomains (TR-FRET Assay)
| Target | pIC50 |
| BRD4-BD2 | 7.3 |
| BRD3-BD2 | 7.0 |
| BRDT-BD2 | 6.7 |
| BRD2-BD2 | 6.6 |
| BRD2-BD1 | 5.0 |
| BRD3-BD1 | 4.4 |
| BRD4-BD1 | 4.2 |
| BRDT-BD1 | < 4.3 |
Data sourced from EUbOPEN.[1]
Table 2: this compound Dissociation Constants (Kd) for BET Bromodomains (BROMOscan®)
| Target | Kd (nM) |
| BRD4-BD2 | 9 |
| BRDT-BD2 | 15 |
| BRD3-BD2 | 32 |
| BRD2-BD2 | 35 |
| BRD4-BD1 | 769 |
| BRD2-BD1 | 1621 |
| BRD3-BD1 | 2082 |
| BRDT-BD1 | 2454 |
Data sourced from EUbOPEN.[1]
Table 3: this compound Inhibitory Concentration (IC50) against BET Bromodomains
| Target | IC50 (nM) |
| BRD4-BD2 | 49 |
| BRD3-BD2 | 98 |
| BRDT-BD2 | 214 |
| BRD2-BD2 | 264 |
Data sourced from MedchemExpress.com and Selleck Chemicals.[2][3]
Key Experimental Protocols
The following sections detail the methodologies for the principal assays used to characterize the selectivity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the target bromodomain.
Materials:
-
His-tagged BRD4-BD1 or BRD4-BD2 protein
-
Biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Terbium-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add BRD4 protein, biotinylated histone peptide, and the test compound at various concentrations.
-
Add the terbium-conjugated anti-His antibody and streptavidin-conjugated fluorophore to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibration.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. A decrease in this ratio indicates displacement of the biotinylated peptide by the test compound.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BROMOscan® Ligand Binding Assay
This proprietary assay from Eurofins DiscoverX is a competitive binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.
Principle:
-
A DNA-tagged bromodomain protein is incubated with a test compound.
-
The mixture is then applied to a solid support matrix to which a proprietary, immobilized ligand is attached.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
The results are reported as the percentage of the bromodomain that is inhibited from binding to the immobilized ligand. Dissociation constants (Kd) are determined by running the assay with a range of test compound concentrations.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay measures the interaction between a bromodomain and its acetylated histone substrate.
Materials:
-
His-tagged BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
This compound or other test compounds
-
Assay Buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the His-tagged BRD4 protein, biotinylated histone peptide, and the test compound.
-
Incubate to allow for binding to occur.
-
Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader. If the bromodomain and histone peptide interact, the beads are brought into proximity, generating a chemiluminescent signal. Inhibition by a test compound results in a decreased signal.
-
Determine the IC50 value by plotting the signal against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified BRD4-BD2 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Thoroughly dialyze the BRD4-BD2 protein against the chosen buffer. Dissolve this compound in the same final dialysis buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.
-
The resulting data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Signaling Pathways and Experimental Workflows
The selective inhibition of BRD4-BD2 by this compound has been shown to modulate specific downstream signaling pathways, particularly those involved in inflammation.
Caption: this compound selectively inhibits BRD4-BD2, impacting inflammatory gene transcription and EndoMT.
The experimental workflows for the key assays provide a logical overview of the steps involved in characterizing this compound's selectivity.
Caption: Workflow for determining inhibitor potency using a TR-FRET assay.
Caption: BROMOscan® assay workflow for determining dissociation constants.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of GSK046
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and other proteins, BET proteins recruit transcriptional machinery to specific genomic loci, thereby influencing the expression of genes involved in inflammation and cancer.
The development of domain-selective BET inhibitors like this compound, which preferentially targets the second bromodomain (BD2) over the first (BD1), allows for a more nuanced investigation of the distinct biological roles of these domains. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental methodologies and a visualization of the relevant signaling pathways.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity across the BET family bromodomains.
Table 1: this compound IC50 Values for BET Bromodomains
| Target | IC50 (nM) | Assay Method |
| BRD2 BD2 | 264 | TR-FRET |
| BRD3 BD2 | 98 | TR-FRET |
| BRD4 BD2 | 49 | TR-FRET |
| BRDT BD2 | 214 | TR-FRET |
| BRD2 BD1 | >10,000 | TR-FRET |
| BRD3 BD1 | >10,000 | TR-FRET |
| BRD4 BD1 | >10,000 | TR-FRET |
| BRDT BD1 | >50,000 | TR-FRET |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: this compound Kd Values from BROMOScan
| Target | Kd (nM) |
| BRD4 BD2 | 9 |
| BRDT BD2 | 15 |
| BRD3 BD2 | 32 |
| BRD2 BD2 | 35 |
| BRD4 BD1 | 769 |
| BRD2 BD1 | 1621 |
| BRD3 BD1 | 2082 |
| BRDT BD1 | 2454 |
BROMOScan is a competition binding assay.[7]
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Measurement | pIC50 | IC50 (nM) |
| MCP-1 Production | LPS-stimulated PBMCs | MCP-1 release | 7.5 | 30 |
This assay measures the ability of this compound to inhibit the release of a pro-inflammatory chemokine.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments cited. Note that specific concentrations and conditions may vary between laboratories and should be optimized accordingly.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying ligand-protein binding in a homogeneous format.
Principle: This assay measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) conjugated to one binding partner to an acceptor fluorophore (e.g., phycoerythrin or a fluorescent tracer) on the other. Binding brings the donor and acceptor into proximity, resulting in a FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Reconstitute recombinant bromodomain protein (e.g., BRD4 BD2) and a biotinylated histone peptide ligand (or a fluorescently labeled small molecule probe).
-
Prepare a solution of a Europium-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-conjugated acceptor fluorophore.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the bromodomain protein and the biotinylated ligand.
-
Add the this compound dilutions or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).
-
Incubate for a further period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~615 nm) and acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BROMOScan® Assay
BROMOScan® is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins Discovery) used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
General Workflow:
-
A specific bromodomain protein, tagged with a unique DNA identifier, is incubated with the test compound (this compound).
-
This mixture is then added to a well containing an immobilized ligand that binds to the active site of the bromodomain.
-
After an incubation period, the wells are washed to remove unbound protein.
-
The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are compared to a control (no test compound), and the percent displacement is calculated.
-
By testing a range of compound concentrations, a dose-response curve is generated to determine the Kd value.
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay
This cellular assay assesses the ability of this compound to modulate the inflammatory response in primary human immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like monocytes within the PBMC population. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). The inhibitory effect of this compound on this process is quantified.
General Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate the cells in a 96-well plate at a density of approximately 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
-
Incubation and Supernatant Collection:
-
Incubate the plates at 37°C in a humidified CO2 incubator for a specified time (e.g., 18-24 hours).
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
MCP-1 Quantification:
-
Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the MCP-1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or pIC50 value.
-
Mandatory Visualization
BET Protein Signaling Pathway
References
- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of iBET-BD2 in Immuno-Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of iBET-BD2, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in the context of immuno-inflammation. By selectively targeting BD2, iBET-BD2 offers a nuanced approach to modulating inflammatory responses, distinguishing it from pan-BET inhibitors that target both the first (BD1) and second bromodomains. This document outlines the core mechanism of iBET-BD2, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes the critical pathways and workflows involved.
Core Concepts: Delineating the Function of BET Bromodomains in Inflammation
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene loci.
While pan-BET inhibitors have shown efficacy in both oncology and inflammation models, they are associated with toxicities due to their broad impact on gene expression. Research has revealed a functional divergence between the two bromodomains:
-
BD1: Primarily responsible for recognizing acetylated histones at promoters and enhancers, playing a key role in maintaining steady-state gene expression and cell identity. Its inhibition is particularly effective in cancer models.[1][2][3]
-
BD2: Appears to be more critical for the rapid induction of gene expression in response to inflammatory stimuli.[1][2][3] It is required for the recruitment of BET proteins to chromatin to facilitate the expression of inflammatory genes.[2]
Selective inhibition of BD2 with molecules like iBET-BD2 (also known as GSK046) presents a targeted therapeutic strategy for inflammatory and autoimmune diseases, with the potential for a better safety profile compared to pan-BET inhibitors.[1][3] iBET-BD2 has demonstrated immunomodulatory activity by inhibiting the production of pro-inflammatory mediators.[3]
Quantitative Data: iBET-BD2 Activity and Selectivity
The selectivity of iBET-BD2 for the second bromodomain of BET proteins is a key feature of its mechanism of action. This selectivity has been quantified using various biophysical and cellular assays.
| Target | iBET-BD2 (this compound) IC50 (nM) | Assay Type | Reference |
| BRD2-BD2 | 264 | TR-FRET | [3] |
| BRD3-BD2 | 98 | TR-FRET | [3] |
| BRD4-BD2 | 49 | TR-FRET | [3] |
| BRDT-BD2 | 214 | TR-FRET | [3] |
| BRD2-BD1 | 10965 | TR-FRET | |
| BRD3-BD1 | 36317 | TR-FRET | |
| BRD4-BD1 | 70558 | TR-FRET | |
| BRDT-BD1 | >50119 | TR-FRET |
Signaling Pathways and Mechanisms of Action
iBET-BD2 exerts its anti-inflammatory effects by modulating the transcriptional response to inflammatory stimuli. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of iBET-BD2 in suppressing inflammatory gene transcription.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of iBET-BD2.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of iBET-BD2 to individual bromodomains.
Objective: To determine the IC50 values of iBET-BD2 for each BET bromodomain.
Materials:
-
Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5acK8acK12acK16ac)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
iBET-BD2 (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of iBET-BD2 in assay buffer.
-
In a 384-well plate, add the iBET-BD2 dilutions.
-
Add the His-tagged BET bromodomain protein and the biotinylated histone peptide to the wells.
-
Add the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the iBET-BD2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to determine the genome-wide occupancy of BET proteins on chromatin in the presence or absence of iBET-BD2.
Objective: To assess the effect of iBET-BD2 on the recruitment of BET proteins to inflammatory gene loci upon stimulation.
Cell Culture and Treatment:
-
Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) to the desired density.
-
Pre-treat the cells with iBET-BD2 or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS or IFN-γ) for the desired time.
Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear the chromatin to fragments of 200-500 bp.
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or an isotype control antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
Sequencing and Data Analysis:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BET protein enrichment.
-
Analyze the differential binding of BET proteins between iBET-BD2-treated and vehicle-treated samples at inflammatory gene loci.
SLAM-seq (Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA)
SLAM-seq is a method to measure newly transcribed (nascent) RNA, allowing for the assessment of the direct impact of iBET-BD2 on inflammatory gene transcription.
Objective: To quantify the effect of iBET-BD2 on the rate of transcription of inflammatory genes.
Cell Labeling and RNA Isolation:
-
Culture cells and pre-treat with iBET-BD2 or vehicle.
-
Add 4-thiouridine (4sU) to the culture medium to label newly transcribed RNA.
-
Stimulate the cells with an inflammatory agent.
-
Harvest the cells at different time points and isolate total RNA.
Alkylation and Library Preparation:
-
Alkylate the 4sU-labeled RNA with iodoacetamide (IAA). This introduces a T-to-C conversion during reverse transcription.
-
Prepare a 3' mRNA sequencing library (e.g., QuantSeq).
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome.
-
Identify T-to-C conversions in the reads to distinguish nascent RNA from pre-existing RNA.
-
Quantify the levels of nascent transcripts for inflammatory genes and compare between iBET-BD2-treated and vehicle-treated cells.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental and logical processes in understanding the function of iBET-BD2.
Caption: Workflow for TR-FRET assay to determine iBET-BD2 IC50.
Caption: Workflow for ChIP-seq analysis of BET protein occupancy.
Caption: Workflow for SLAM-seq analysis of nascent RNA transcription.
Conclusion
The selective inhibition of BET bromodomain 2 by iBET-BD2 represents a promising therapeutic strategy for a range of immuno-inflammatory disorders. By specifically targeting the machinery responsible for the rapid induction of inflammatory gene expression, while sparing the maintenance of steady-state transcription, iBET-BD2 offers the potential for a more targeted and less toxic immunomodulatory therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of iBET-BD2 and advance its potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for GSK046 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] These proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and transcription factors, thereby regulating the expression of genes involved in inflammation and cell proliferation.[3] this compound's selectivity for the BD2 domain offers a tool to dissect the specific functions of this domain compared to the first bromodomain (BD1), potentially leading to therapeutic strategies with improved safety profiles for immunoinflammatory diseases.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity and cellular effects of this compound.
Mechanism of Action
BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene loci. The N-terminal bromodomain (BD1) is primarily involved in anchoring the protein to chromatin, while the C-terminal BD2 is more involved in binding acetylated transcription factors to facilitate gene expression in response to stimuli.[3] this compound competitively binds to the acetyl-lysine binding pocket of the BD2 domain, disrupting these interactions and subsequently downregulating the transcription of pro-inflammatory genes.[3]
References
Application Notes and Protocols for GSK046 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046, also known as iBET-BD2, is a potent, selective, and orally bioavailable inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] The BET family are epigenetic readers that play a crucial role in the regulation of gene transcription.[3][4] While pan-BET inhibitors have shown efficacy in various disease models, they are often associated with toxicity. The selective inhibition of BD2 by this compound offers a more targeted approach, particularly for immuno-inflammatory diseases, as the BD2 domain is critical for the induction of inflammatory gene expression.[3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models of immunomodulation.
Mechanism of Action
BET proteins act as scaffolds that recruit transcriptional machinery to specific gene loci, thereby activating gene expression. They bind to acetylated lysine residues on histones and transcription factors through their two bromodomains, BD1 and BD2. While BD1 is primarily involved in anchoring BET proteins to chromatin and maintaining steady-state gene expression, BD2 is crucial for the recruitment of transcription factors and the rapid induction of gene expression in response to inflammatory stimuli.[3]
This compound selectively binds to the BD2 domain of BET proteins, preventing their interaction with acetylated histones and transcription factors like NF-κB.[5] This leads to the suppression of pro-inflammatory gene transcription, including various cytokines and chemokines, without broadly affecting basal gene expression, which is thought to contribute to the improved tolerability of BD2-selective inhibitors compared to pan-BET inhibitors.[3]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BRD2-BD2 | 264 |
| BRD3-BD2 | 98 |
| BRD4-BD2 | 49 |
| BRDT-BD2 | 214 |
Data from time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[2][6]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |
| C57BL/6 | 10 | Oral | 1589 | 1.8 |
| C57BL/6 | 40 | Oral | 2993 | 1.9 |
Cmax: Maximum plasma concentration; T1/2: Terminal elimination half-life.[1]
Table 3: In Vivo Efficacy Study Dosage in a T-Cell Dependent Antibody Response Model
| Strain | Dose (mg/kg/day) | Route | Duration | Key Finding |
| C57BL/6 | 40 | Subcutaneous | 14 days | Reduced production of anti-KLH IgM |
KLH: Keyhole Limpet Hemocyanin.[1][6]
Experimental Protocols
Protocol 1: T-Cell Dependent Antibody Response (TDAR) Model in Mice
This protocol describes the use of this compound in a Keyhole Limpet Hemocyanin (KLH)-induced T-cell dependent antibody response model in mice, a standard method to assess immunomodulatory effects of a compound.[7][8][9][10][11]
Materials:
-
This compound
-
Vehicle for subcutaneous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Keyhole Limpet Hemocyanin (KLH)
-
Adjuvant (e.g., Alum)
-
8-10 week old C57BL/6 mice
-
Sterile PBS
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
ELISA plates and reagents for anti-KLH IgM detection
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.
-
This compound Formulation: Prepare a fresh formulation of this compound in the chosen vehicle on each day of administration. For a 40 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration of the formulation should be 8 mg/mL.
-
Treatment Initiation: Begin daily subcutaneous administration of this compound (40 mg/kg) or vehicle control.
-
Immunization: On day 0, immunize mice with KLH. A typical immunization protocol involves intraperitoneal or subcutaneous injection of 100 µg of KLH emulsified in an adjuvant.
-
Continued Treatment: Continue daily administration of this compound or vehicle for a total of 14 days.
-
Blood Collection: On day 14, collect blood samples from the mice. Allow the blood to clot and then centrifuge to separate the serum.
-
Endpoint Analysis (ELISA for anti-KLH IgM):
-
Coat a 96-well ELISA plate with KLH (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add serially diluted serum samples to the plate and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgM antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the anti-KLH IgM titers for each group. Compare the titers between the this compound-treated and vehicle-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: this compound inhibits the BD2 domain of BET proteins, disrupting inflammatory gene transcription.
Caption: Workflow for the T-cell dependent antibody response (TDAR) model using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iBET-BD2 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. T-Cell-Dependent Antibody Response (TDAR) Model in Non-Human Primates (NHP) - HkeyBio [hkeybio.com]
- 8. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A T-cell-dependent antibody response study using a murine surrogate anti-PD-1 monoclonal antibody as an alternative to a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The T-cell-dependent antibody response assay in nonclinical studies of pharmaceuticals and chemicals: study design, data analysis, interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Utilizing GSK046 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in chromatin immunoprecipitation (ChIP) assays. This document includes detailed protocols for investigating the impact of this compound on the chromatin occupancy of BET proteins, alongside data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor that targets the BD2 of BET proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[3][4] By selectively inhibiting the BD2 domain, this compound provides a valuable tool to dissect the specific functions of this domain in gene regulation and disease, particularly in the context of inflammation and cancer.[1][2] One of the key mechanisms of action for BET inhibitors is the displacement of BET proteins from chromatin, which can be effectively quantified using ChIP followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq).[5]
Mechanism of Action: Inhibition of BET Protein Recruitment
This compound competes with acetylated lysines for binding to the BD2 pocket of BET proteins. This competitive inhibition prevents the recruitment or displaces existing BET proteins from chromatin at specific gene loci, such as promoters and enhancers.[5] This leads to a downstream modulation of target gene transcription. A particularly well-characterized pathway influenced by BET proteins is the NF-κB signaling pathway, where BRD4 interacts with acetylated RelA to drive the expression of pro-inflammatory genes.[3][4] this compound can be utilized to investigate the role of BD2 in this and other signaling pathways.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target | IC50 (nM) |
| BRD2 (BD2) | 264 |
| BRD3 (BD2) | 98 |
| BRD4 (BD2) | 49 |
| BRDT (BD2) | 214 |
Data sourced from MedchemExpress, Selleck Chemicals.[6]
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Cell Lines | Recommended Concentration | Reference |
| General Cellular Assays | Various | Up to 10 µM | Multiple Sources |
| Inhibition of BET protein recruitment | K562 | 1000 nM (1 µM) | MedchemExpress |
| Cytokine Production Inhibition | Human primary CD4+ T cells | 0.01 - 10 µM | MedchemExpress |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and its application in a ChIP experiment, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis of GSK046-Treated Cells using RNA-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046, also known as iBET-BD2, is a potent and selective chemical probe that acts as an inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5] The BET family, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription by binding to acetylated histones.[6][7] By selectively inhibiting the BD2 domain, this compound provides a valuable tool to investigate the specific functions of this domain in gene regulation and disease, particularly in the context of inflammation and immunomodulatory processes.[1][2][5][6]
RNA sequencing (RNA-seq) is a powerful and widely used technology for comprehensive transcriptome profiling, enabling researchers to quantify changes in gene expression in response to various stimuli, including treatment with small molecule inhibitors like this compound. This document provides a detailed application note and protocol for conducting RNA-seq experiments to analyze the gene expression profiles of cells treated with this compound.
Data Presentation: In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against the bromodomains of the BET family proteins. This data is crucial for determining the appropriate concentrations for cell-based assays.
| Target Protein Domain | IC50 (nM) | pIC50 | Binding Affinity (Kd, nM) |
| BRD2 BD2 | 264 | 6.6 | 35 |
| BRD3 BD2 | 98 | 7.0 | 32 |
| BRD4 BD2 | 49 | 7.3 | 9 |
| BRDT BD2 | 214 | 6.7 | 15 |
| BRD2 BD1 | >10,000 | <5 | 1621 |
| BRD3 BD1 | >10,000 | <4.4 | 2082 |
| BRD4 BD1 | >10,000 | <4.2 | 769 |
| BRDT BD1 | >10,000 | <4.3 | 2454 |
Data compiled from various sources.[1][2][3][5] IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity. pIC50 is the negative log of the IC50 value. Kd (dissociation constant) values indicate the binding affinity of this compound to the target domain.
Signaling Pathway and Experimental Workflow
BET Protein Signaling Pathway
The following diagram illustrates the general mechanism of action of BET proteins in transcriptional activation and the inhibitory effect of this compound. BET proteins bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to activate gene expression. This compound competes with this binding at the BD2 domain, leading to the repression of target gene transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BET bromodomains as novel epigenetic targets for brain health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining GSK046 Activity in Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of GSK046, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction
This compound is a selective, orally active inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated histones.[3] Unlike pan-BET inhibitors that bind to both the first (BD1) and second (BD2) bromodomains, this compound shows high selectivity for the BD2 domain.[4] This selectivity allows for the dissection of the specific functions of BD2 in various biological processes, particularly in the context of immuno-inflammation.[1][5] this compound has demonstrated potent immunomodulatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.[1][2]
The following protocols describe cell-based assays to quantify the inhibitory activity of this compound on key cellular functions mediated by BET proteins.
Mechanism of Action: BET Protein Inhibition
BET proteins are critical components of the transcriptional machinery. They bind to acetylated lysine residues on histone tails through their bromodomains, recruiting transcriptional regulators to specific gene promoters and enhancers to activate gene expression. The BD1 domain is thought to be primarily involved in anchoring BET proteins to chromatin, while the BD2 domain is more involved in the recruitment of transcription factors in response to cellular stimuli.[3]
This compound selectively binds to the BD2 of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the suppression of the transcription of specific genes, particularly those involved in inflammatory responses.
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of this compound against BET bromodomains and its effect on the production of the pro-inflammatory chemokine MCP-1.
| Target | Assay Type | IC50 (nM) | pIC50 | Reference |
| BRD2 BD2 | Cell-free | 264 | 6.6 | [1] |
| BRD3 BD2 | Cell-free | 98 | 7.0 | [1] |
| BRD4 BD2 | Cell-free | 49 | 7.3 | [1] |
| BRDT BD2 | Cell-free | 214 | 6.7 | [1] |
| BRD2 BD1 | Cell-free | >10,000 | 5.0 | |
| BRD3 BD1 | Cell-free | >10,000 | 4.4 | |
| BRD4 BD1 | Cell-free | >10,000 | 4.2 | |
| BRDT BD1 | Cell-free | >10,000 | <4.3 | |
| MCP-1 Production | LPS-stimulated PBMCs | 30 | 7.5 | [6] |
Experimental Protocols
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay for MCP-1 Inhibition
This assay is designed to evaluate the ability of this compound to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
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Lipopolysaccharide (LPS) from E. coli
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This compound
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DMSO (vehicle control)
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Human MCP-1/CCL2 ELISA Kit
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96-well cell culture plates
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CO2 incubator (37°C, 5% CO2)
Protocol:
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PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
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Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
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Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
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Compound Treatment: Add the diluted this compound or vehicle (DMSO) to the wells containing PBMCs and incubate for 1 hour at 37°C.
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Cell Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate MCP-1 production. Include unstimulated control wells (vehicle only, no LPS).
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
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MCP-1 Measurement: Quantify the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition of MCP-1 production for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Human Primary CD4+ T Cell Cytokine Inhibition Assay
This assay assesses the effect of this compound on the production of effector cytokines such as IFNγ, IL-17A, and IL-22 by activated human primary CD4+ T cells. This compound has been shown to inhibit the production of these cytokines without affecting T cell proliferation.[2]
Materials:
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Human Primary CD4+ T cells
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T cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies or beads)
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RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and 20 U/mL IL-2
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This compound
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DMSO (vehicle control)
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Human IFNγ, IL-17A, and IL-22 ELISA kits or a multiplex cytokine assay kit
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96-well cell culture plates
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CO2 incubator (37°C, 5% CO2)
Protocol:
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CD4+ T Cell Isolation: Isolate primary CD4+ T cells from human PBMCs using a negative selection magnetic bead kit.
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Cell Plating: Plate the purified CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium with IL-2.
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Compound Preparation: Prepare serial dilutions of this compound as described in the PBMC assay protocol.
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Cell Activation and Treatment: Add the T cell activation reagents and the diluted this compound or vehicle to the wells simultaneously.
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Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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Cytokine Measurement: Measure the concentrations of IFNγ, IL-17A, and IL-22 in the supernatants using appropriate ELISA or multiplex assay kits.
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Data Analysis: Calculate the percent inhibition of each cytokine's production and determine the IC50 values for this compound.
Macrophage Activation Assay
This protocol is designed to determine the effect of this compound on macrophage activation, which can be measured by the expression of activation markers or the production of inflammatory mediators following stimulation.
Materials:
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THP-1 human monocytic cell line (or primary human monocytes)
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Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
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RPMI-1640 medium with 10% FBS
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LPS or IFN-γ for macrophage activation
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This compound
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DMSO (vehicle control)
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Reagents for measuring activation (e.g., ELISA for TNF-α, qPCR for gene expression of inflammatory markers like IL-6 or NOS2)
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24-well or 96-well cell culture plates
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CO2 incubator (37°C, 5% CO2)
Protocol:
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Macrophage Differentiation (for THP-1 cells):
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Plate THP-1 cells at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
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Add PMA to a final concentration of 50-100 ng/mL.
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Incubate for 48 hours to allow differentiation into adherent, macrophage-like cells.
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Remove the PMA-containing medium and replace it with fresh, complete medium. Allow cells to rest for 24 hours.
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Compound Treatment: Add serial dilutions of this compound or vehicle to the differentiated macrophages and incubate for 1 hour.
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Macrophage Activation: Add a stimulating agent such as LPS (100 ng/mL) or IFN-γ (20 ng/mL) to the wells.
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Incubation: Incubate for an appropriate time depending on the readout (e.g., 6 hours for gene expression analysis by qPCR, or 24 hours for cytokine measurement by ELISA).
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Readout:
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For cytokine analysis: Collect the supernatant and measure cytokine levels (e.g., TNF-α) by ELISA.
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For gene expression analysis: Lyse the cells, extract RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for target genes.
-
-
Data Analysis: Determine the IC50 of this compound for the inhibition of the measured activation marker.
Disclaimer: These protocols are intended for research use only. Please ensure to follow all laboratory safety guidelines and regulations. The specific concentrations of reagents and incubation times may need to be optimized for your experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Note: BROMOscan Profiling of the Selective BET Bromodomain Inhibitor GSK046
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that regulate gene transcription.[1] These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[2][3] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] While pan-BET inhibitors that target both bromodomains have shown therapeutic potential, they have also been associated with toxicity in clinical trials.[2][5] This has spurred the development of selective inhibitors that target either BD1 or BD2 to dissect their specific biological roles and potentially offer an improved safety profile.[1][5]
GSK046 (also known as iBET-BD2) is a potent, orally active, and highly selective inhibitor of the second bromodomain (BD2) of the BET protein family.[2][5][6][7] Characterizing the selectivity profile of such compounds is critical. The BROMOscan® platform from Eurofins DiscoverX is a competitive binding assay used to determine the interactions between a test compound and a large panel of bromodomains.[8][9] This application note provides a summary of BROMOscan profiling data for this compound, a detailed protocol for the assay, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound has been assessed using various methods, including BROMOscan and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The data consistently demonstrates its high affinity and selectivity for the BD2 domain of BET family proteins over the BD1 domain.
Table 1: BROMOscan Dissociation Constants (Kd) of this compound
This table summarizes the dissociation constants (Kd) for this compound against the individual bromodomains of the BET family, as determined by the BROMOscan assay. Lower Kd values indicate stronger binding affinity.
| Target Bromodomain | Kd (nM) |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
Table 2: TR-FRET Inhibition Constants (IC50) of this compound
This table presents the half-maximal inhibitory concentrations (IC50) from TR-FRET assays, providing complementary data on the potency of this compound.
| Target Bromodomain | IC50 (nM) |
| BRD2 (BD2) | 264[6][7][10][11] |
| BRD3 (BD2) | 98[6][7][10][11] |
| BRD4 (BD2) | 49[6][7][10][11] |
| BRDT (BD2) | 214[6][7][10][11] |
Signaling Pathway and Mechanism of Action
BET proteins act as scaffolds on chromatin. By binding to acetylated histones via their bromodomains, they recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to promote the expression of target genes, including many involved in inflammation and cell growth.[3] this compound selectively binds to the BD2 pocket, preventing the BET protein from engaging with its acetylated protein partners and thereby inhibiting the induction of gene expression that is responsive to inflammatory stimuli.[1][4]
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: iBET-BD2 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iBET-BD2 (also known as GSK046), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical mouse models of inflammation. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Introduction
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown efficacy in inflammatory models, they are often associated with toxicity. Selective inhibition of BD2 has emerged as a promising therapeutic strategy, as BD2 is primarily implicated in the rapid induction of inflammatory gene expression, whereas BD1 is more involved in the maintenance of steady-state gene expression.[1][2]
iBET-BD2 is a potent and selective inhibitor of BD2 across the BET family. Its immunomodulatory activity has been demonstrated in various in vitro and in vivo models, making it a valuable tool for studying the role of BD2 in inflammation and for the preclinical development of novel anti-inflammatory therapeutics.
Data Presentation
Pharmacokinetics of iBET-BD2 (this compound) in Mice
The pharmacokinetic profile of iBET-BD2 has been characterized in mice following oral administration, demonstrating its suitability for in vivo studies.
| Strain | Dose (mg/kg, oral) | Cmax (ng/mL) | T1/2 (hours) |
| C57BL/6 | 10 | 1589 | 1.8 |
| C57BL/6 | 40 | 2993 | 1.9 |
Data compiled from publicly available information.
In Vivo Efficacy of iBET-BD2 in a T-Cell Dependent Immunization Model
iBET-BD2 has been shown to be as effective as pan-BET inhibitors in reducing the antigen-specific antibody response in a T-cell dependent immunization model.
| Treatment Group | Outcome Measure | Result |
| Vehicle | Anti-KLH IgM | Baseline |
| iBET-BD2 | Anti-KLH IgM | Significant reduction compared to vehicle |
| Pan-BET Inhibitor | Anti-KLH IgM | Significant reduction compared to vehicle |
Qualitative summary based on findings from Gilan et al., 2020.[1]
Inflammatory Cytokine Profile in the Imiquimod-Induced Psoriasis Model
The imiquimod-induced psoriasis model is characterized by a robust inflammatory response with elevated levels of key pro-inflammatory cytokines. While specific quantitative data for iBET-BD2 in this model is not publicly available, it is anticipated that iBET-BD2 would reduce the levels of these cytokines based on its mechanism of action and in vitro data showing inhibition of Th17 cytokine production.[1] Below are representative cytokine levels observed in this model from published studies.
| Cytokine | Sample Type | Fold Increase (Imiquimod vs. Control) |
| IL-17A | Serum | ~2-3 fold |
| IL-6 | Serum | ~2-3 fold |
| IFN-γ | Serum | ~2 fold |
Data are estimations from published literature on the imiquimod-induced psoriasis model.[3]
Signaling Pathways and Experimental Workflows
iBET-BD2 Mechanism of Action in Inflammation
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of IL-18Rα-mediated signaling pathway exacerbates neutrophil infiltration in imiquimod-induced psoriasis murine model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK046 solubility and stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of GSK046 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits high solubility in fresh, anhydrous DMSO. Several sources report a solubility of approximately 83 mg/mL.[1][2][3][4] It is important to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[1][2][4]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: No, this compound is reported to be insoluble in water.[4] Therefore, direct dissolution in aqueous buffers like PBS is not recommended.
Q4: How should I prepare this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]
Q5: What is the recommended storage condition and stability of this compound powder and stock solutions?
A5: The powdered form of this compound is stable for up to 3 years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Troubleshooting Guide
Issue: My this compound is not dissolving completely in DMSO.
-
Solution:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[1][2][4] Use a fresh, unopened bottle of anhydrous DMSO.
-
Sonication: Sonication can help to dissolve the compound.[3]
-
Gentle Warming: Gently warming the solution may aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
Issue: I observe precipitation when I dilute my this compound DMSO stock solution into my cell culture medium.
-
Solution:
-
Lower the final DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the culture medium.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed culture medium (37°C) can sometimes help to prevent precipitation.
-
Increase Mixing: Ensure thorough but gentle mixing immediately after adding the DMSO stock to the culture medium.
-
Issue: I am unsure about the stability of this compound in my specific cell culture medium during my experiment.
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Solution:
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Perform a stability test: It is recommended to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol for this is provided in the "Experimental Protocols" section below.
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Refresh the medium: For long-term experiments, it may be necessary to refresh the culture medium with freshly prepared this compound at regular intervals to maintain the desired concentration. One study involving this compound refreshed the compound every three days.[2]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ~83 mg/mL | ~200 mM | Use of fresh, anhydrous DMSO is recommended.[1][2][3][4] |
| Water | Insoluble | N/A | [4] |
| Ethanol | 83 mg/mL | ~200 mM | |
| Culture Media | Not explicitly defined; precipitation may occur upon dilution. | N/A | Final DMSO concentration should be kept low (<0.5%). |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | Up to 3 years[3] |
| DMSO Stock Solution | -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months[2] | |
| In Culture Media | 37°C | Not explicitly defined; requires empirical determination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Determining the Stability of this compound in Cell Culture Medium
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at the final working concentration you intend to use in your experiments. Include any supplements such as FBS.
-
Prepare a control sample of the culture medium without this compound.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot from each sample.
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Analyze the concentration of this compound remaining in the medium using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the degradation profile of this compound in your culture medium.
Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By binding to BD2, this compound prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the downregulation of target gene expression, including pro-inflammatory cytokines.
Caption: Mechanism of action of this compound as a BET bromodomain inhibitor.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound in cell culture medium.
Caption: Workflow for determining the stability of this compound in cell culture medium.
References
GSK046 Experiments Technical Support Center
Welcome to the technical support center for GSK046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Properties and Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as iBET-BD2) is a potent, selective, and orally active small molecule inhibitor that targets the second bromodomain (BD2) of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. The two tandem bromodomains of BET proteins (BD1 and BD2) have distinct functions; BD1 is primarily involved in chromatin anchoring, while BD2 is thought to recruit transcriptional machinery in response to inflammatory stimuli.[5] By selectively inhibiting the BD2 domain, this compound allows for the specific investigation of BD2-dependent biological processes, offering a more targeted approach than pan-BET inhibitors and potentially reducing toxicities associated with pan-BET inhibition.[4][5][6] this compound has demonstrated potent immunomodulatory activity, for instance, by inhibiting the production of pro-inflammatory cytokines like MCP-1.[1][7]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper handling and storage are critical for maintaining the compound's activity.
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Storage of Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3]
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Preparing Stock Solutions: this compound is soluble in DMSO (up to 100 mM) and ethanol. It is insoluble in water.[1] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO. Sonication may be used to aid dissolution.[3]
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Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6-12 months.[2][3] Before use, thaw the aliquot and ensure the compound is fully dissolved.
Q3: My this compound solution appears to have precipitated in my cell culture media. What should I do?
A3: Precipitation is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent toxicity and precipitation.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture), and older DMSO can have reduced solvating power. Always use fresh, anhydrous-grade DMSO to prepare your stock solutions.[1]
-
Verify Solubility Limits: this compound has good kinetic solubility (125 µg/mL), but this can be exceeded in aqueous media, leading to precipitation.[4] Consider performing a solubility test in your specific media if you are using high concentrations.
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Preparation Method: When diluting the stock solution, add it to the media with vigorous mixing or vortexing to ensure rapid and even dispersion. Do not store diluted solutions in aqueous buffers for extended periods.
Category 2: Experimental Design & Protocols
Q4: What concentrations of this compound should I use in my cell-based assays?
A4: The optimal concentration depends on the cell type and the specific endpoint being measured.
-
Starting Point: A common starting concentration for in vitro assays is 1 µM.[2][8]
-
Dose-Response: It is crucial to perform a dose-response curve to determine the effective concentration range for your specific experimental system. Concentrations ranging from 10 nM to 10 µM are often used.[2]
-
Reference Data: this compound inhibits lipopolysaccharide (LPS)-induced MCP-1 production in peripheral blood mononuclear cells (PBMCs) with an IC50 of approximately 30 nM. It has also been shown to impair macrophage activation and inhibit cytokine production in T cells at concentrations between 0.01 µM and 10 µM, often without affecting cell viability.[2]
Q5: What are the essential controls to include in my this compound experiment?
A5: Including proper controls is fundamental for interpreting your results accurately.
-
Vehicle Control: Always include a "vehicle-only" control group treated with the same final concentration of DMSO as your this compound-treated groups.
-
Positive Control: If available, use a well-characterized pan-BET inhibitor (e.g., JQ1) as a positive control to compare the effects of selective BD2 inhibition versus pan-BET inhibition.
-
Negative Control: A negative control compound, structurally similar to this compound but inactive against BET bromodomains, would be ideal if available.
-
Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effects are not due to general toxicity at the concentrations used. This compound has been shown to be non-toxic to several primary human cell types at effective concentrations.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
|---|---|---|---|
| BRD4 BD2 | Cell-free | 49 | [2][3] |
| BRD3 BD2 | Cell-free | 98 | [2][3] |
| BRDT BD2 | Cell-free | 214 | [2][3] |
| BRD2 BD2 | Cell-free | 264 | [2][3] |
| BRD4 BD1 | TR-FRET | 70,558 | |
| BRD3 BD1 | TR-FRET | 36,317 | |
| BRD2 BD1 | TR-FRET | 10,965 |
| MCP-1 Production | PBMC Assay | ~30 | |
Table 2: In Vivo Pharmacokinetic Properties of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | T 1/2 (hours) | Reference(s) |
|---|---|---|---|---|
| Mouse (C57BL/6) | 10 | 1589 | 1.8 | [2][3] |
| Mouse (C57BL/6) | 40 | 2993 | 1.9 | [2][3] |
| Rat | 10 | 202 | 1.4 |[2][3] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced MCP-1 Production in Human PBMCs
This protocol provides a general framework for assessing the inhibitory effect of this compound on cytokine production in primary immune cells.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human MCP-1 (CCL2) ELISA kit
2. Methodology:
-
Cell Plating: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration for all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the wells containing PBMCs. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to stimulate MCP-1 production. Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
Quantification: Measure the concentration of MCP-1 in the supernatants using a commercial human MCP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of MCP-1 production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of BET protein function and selective inhibition by this compound.
Experimental Workflow
Caption: General workflow for a cell-based cytokine inhibition assay.
Troubleshooting Logic: No Observed Effect
Caption: Decision tree for troubleshooting a lack of experimental effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
potential limitations of using iBET-BD2 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential limitations and effective use of iBET-BD2 in research. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of iBET-BD2.
FAQ 1: Why am I not observing a significant effect on cancer cell proliferation or viability with iBET-BD2?
Answer: It is a known characteristic of iBET-BD2 that it is less effective in inhibiting cancer cell proliferation and inducing apoptosis compared to pan-BET inhibitors (like JQ1 or I-BET151) or BD1-selective inhibitors.[1][2][3][4] Research indicates that the first bromodomain (BD1) of BET proteins plays a more critical role in maintaining the expression of oncogenes and sustaining the malignant phenotype in many cancers.[1][3] iBET-BD2, being selective for the second bromodomain (BD2), has a more pronounced effect on the induction of gene expression in response to stimuli, such as inflammatory signals, rather than on the maintenance of steady-state transcription of oncogenes.[1][2][5]
Troubleshooting Guide:
| Question | Possible Cause | Suggested Solution |
| My cancer cell line is unresponsive to iBET-BD2, even at high concentrations. | The oncogenic program in your cell line may be primarily driven by BD1-dependent gene expression. | - As a positive control, test a pan-BET inhibitor (e.g., JQ1) or a BD1-selective inhibitor to confirm that the pathway is targetable. - Consider using iBET-BD2 in a co-treatment strategy with other anti-cancer agents. |
| I see a minimal effect on cell cycle progression. | iBET-BD2 does not typically induce a strong cell cycle arrest in most cancer cell lines.[6][7] | - Analyze cell cycle effects at multiple time points. - Compare the effects to a pan-BET inhibitor, which is known to cause G1 arrest. |
| There is no significant increase in apoptosis. | Unlike pan-BET inhibitors, iBET-BD2 is a weak inducer of apoptosis in cancer cells.[2] | - Use a more sensitive apoptosis detection method. - Investigate other cellular phenotypes, such as changes in cell signaling or protein expression, that may be affected by iBET-BD2. |
FAQ 2: I am having trouble dissolving iBET-BD2. What are the recommended solvents and concentrations?
Answer: iBET-BD2 is soluble in DMSO and ethanol, typically up to 100 mM.[8] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide:
| Question | Possible Cause | Suggested Solution |
| The compound precipitates when I add it to my aqueous buffer or media. | iBET-BD2 has low aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare intermediate dilutions in a solvent compatible with your final buffer/media. - Vortex thoroughly after each dilution step. |
| I am unsure about the stability of the stock solution. | Improper storage can lead to degradation of the compound. | - Store stock solutions at -20°C for short-term and -80°C for long-term storage. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
FAQ 3: What are the expected effects of iBET-BD2 on global gene expression?
Answer: Treatment with iBET-BD2 is not expected to cause large-scale changes in the global transcriptome of unstimulated cells.[1][2][3] Its primary role is to inhibit the induction of gene expression following a stimulus, such as cytokine signaling (e.g., IFN-γ).[1][5] Therefore, significant changes in gene expression are more likely to be observed in stimulated cells treated with iBET-BD2 compared to stimulated cells treated with a vehicle control.
Troubleshooting Guide:
| Question | Possible Cause | Suggested Solution |
| My RNA-seq or RT-qPCR results show minimal changes in gene expression in my cancer cell line. | The experiment was performed on unstimulated cells. | - Design your experiment to include a relevant stimulus (e.g., IFN-γ, LPS) to investigate the effect of iBET-BD2 on inducible gene expression. - Select target genes known to be regulated by BET proteins in response to the chosen stimulus. |
| I am not seeing inhibition of my target gene after stimulation. | The target gene may not be regulated by BD2. | - Confirm that your gene of interest is a known target of BET proteins and specifically responsive to BD2 inhibition in your experimental system. - Include a pan-BET inhibitor as a positive control for inhibition. |
Quantitative Data
The following table summarizes the inhibitory activity and selectivity of iBET-BD2 against the bromodomains of the BET family proteins.
| Target | IC50 (nM) | Selectivity | Reference |
| BRD4 BD2 | 49 | >300-fold vs BD1 | [8][9] |
| BRD3 BD2 | 98 | - | [8][9] |
| BRDT BD2 | 214 | - | [8][9] |
| BRD2 BD2 | 264 | - | [8][9] |
| BRD4 BD1 | 70,558 | - | [8][9] |
| BRD3 BD1 | 36,317 | - | [8][9] |
| BRD2 BD1 | 10,965 | - | [8][9] |
| BRDT BD1 | >50,119 | - | [8][9] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with iBET-BD2.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
iBET-BD2 stock solution (in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of iBET-BD2 in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the cells with iBET-BD2 for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a general workflow for performing ChIP-seq to investigate the effect of iBET-BD2 on the chromatin occupancy of BET proteins.
-
Materials:
-
Cells of interest
-
iBET-BD2 and vehicle (DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody against the BET protein of interest (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
-
-
Procedure:
-
Cell Treatment: Treat cells with iBET-BD2 or vehicle for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target BET protein overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding.
-
Visualizations
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iBET-BD2 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 9. iBET-BD2 | Bromodomains | Tocris Bioscience [tocris.com]
mitigating GSK046 toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing GSK046 in long-term studies. The information is designed to help mitigate potential toxicities and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By selectively binding to BD2, this compound modulates the expression of key genes involved in inflammation and cancer, making it a valuable tool for research in these areas. Its selectivity for BD2 is believed to contribute to a more favorable safety profile compared to pan-BET inhibitors that target both BD1 and BD2.[2][3][4][5]
Q2: What are the known toxicities associated with BET inhibitors?
A2: Pan-BET inhibitors are commonly associated with dose-limiting toxicities, including thrombocytopenia (low platelet count), anemia, neutropenia, and gastrointestinal (GI) issues such as diarrhea, nausea, and fatigue.[6] These toxicities are often considered on-target effects related to the inhibition of BET proteins in normal tissues.[5][7]
Q3: Is this compound expected to have the same toxicities as pan-BET inhibitors?
A3: Due to its selective inhibition of BD2, this compound is anticipated to have an improved safety profile with reduced hematological and gastrointestinal toxicities compared to pan-BET inhibitors.[2][3][4][5][8] Preclinical studies with other BD2-selective inhibitors, such as ABBV-744, have demonstrated a better therapeutic index and improved tolerability.[5][8][9][10] However, researchers should still carefully monitor for potential on-target toxicities, especially in long-term studies.
Q4: What is the reported tolerability of this compound in preclinical studies?
A4: In a 14-day in vivo study, this compound was reported to be well-tolerated at a dose of 40 mg/kg/day administered subcutaneously.[1] While this provides positive initial safety data, it is crucial to conduct thorough monitoring in studies of longer duration.
Troubleshooting Guides
Issue 1: Observed Hematological Abnormalities (Thrombocytopenia, Anemia)
Potential Cause: On-target inhibition of BET proteins in hematopoietic stem and progenitor cells can affect hematopoiesis. Thrombocytopenia is a known class effect of BET inhibitors.[11]
Troubleshooting Steps:
-
Confirm the Finding: Repeat complete blood counts (CBCs) to confirm the observed hematological changes.
-
Dose De-escalation: If the toxicities are dose-dependent, consider reducing the dose of this compound.
-
Supportive Care (Preclinical Models):
-
For thrombocytopenia, administration of agents like recombinant human erythropoietin (rhEPO), Folic Acid, or Romiplostim has been shown to partially mitigate this effect in rodent models treated with BET inhibitors.[12]
-
-
Monitor Recovery: After dose adjustment or supportive intervention, continue to monitor blood counts to assess recovery.
Issue 2: Gastrointestinal Distress in Animal Models (e.g., weight loss, diarrhea)
Potential Cause: Gastrointestinal toxicity is a reported side effect of BET inhibitors and may be related to on-target effects in the GI tract.[5][9]
Troubleshooting Steps:
-
Monitor Animal Welfare: Closely monitor animals for clinical signs of distress, including weight loss, changes in appetite, and altered stool consistency.
-
Dose Modification: Consider a dose reduction or intermittent dosing schedule to alleviate GI toxicity.
-
Supportive Care:
-
Ensure adequate hydration and nutrition.
-
Administer gastrointestinal protectants as per veterinary guidance.[13] Options may include sucralfate or proton pump inhibitors, though their use should be carefully considered and justified.[13]
-
For diarrhea, supportive care may include fluid therapy to prevent dehydration.
-
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BRD2 BD2 | 264 |
| BRD3 BD2 | 98 |
| BRD4 BD2 | 49 |
| BRDT BD2 | 214 |
Source:[1]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |
| Mouse (C57BL/6) | 10 | Oral | 1589 | 1.8 |
| Mouse (C57BL/6) | 40 | Oral | 2993 | 1.9 |
| Rat | 10 | Oral | 202 | 1.4 |
Source:[1]
Table 3: Comparison of Toxicities between Pan-BET and BD2-Selective Inhibitors
| Toxicity | Pan-BET Inhibitors (e.g., ABBV-075) | BD2-Selective Inhibitors (e.g., ABBV-744) |
| Thrombocytopenia | Dose-limiting | Better tolerated, less severe |
| Gastrointestinal Toxicity | Dose-limiting | Better tolerated, less severe |
Experimental Protocols
Protocol 1: Long-Term In Vivo Toxicity Study of this compound in Rodents
Objective: To evaluate the long-term safety and tolerability of this compound in a rodent model.
Methodology:
-
Animal Model: Select an appropriate rodent strain (e.g., C57BL/6 mice or Sprague Dawley rats).
-
Dosing:
-
Establish dose groups, including a vehicle control and at least three dose levels of this compound. Doses should be selected based on preliminary efficacy and tolerability studies.
-
Administer this compound daily or on an optimized schedule (e.g., 5 days on, 2 days off) via the desired route (e.g., oral gavage, subcutaneous injection).
-
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily for the first week, then at least three times weekly for the remainder of the study.
-
Hematology: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, and then bi-weekly or monthly for complete blood counts (CBCs) with differentials. Pay close attention to platelet, red blood cell, and neutrophil counts.
-
Serum Chemistry: Collect blood for serum chemistry analysis at baseline and at the termination of the study to assess organ function (e.g., liver and kidney).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
-
Intervention Thresholds:
-
If a >30% decrease in platelet count from baseline is observed, consider a dose reduction or temporary cessation of dosing.
-
If significant weight loss (>15%) or persistent signs of GI distress are observed, consider dose modification and provide supportive care.
-
Protocol 2: Mitigation of Thrombocytopenia in a Rodent Model
Objective: To evaluate the efficacy of supportive care agents in mitigating this compound-induced thrombocytopenia.
Methodology:
-
Induction of Thrombocytopenia: Administer this compound at a dose known to induce a moderate and consistent decrease in platelet counts.
-
Treatment Groups:
-
Vehicle Control + this compound
-
rhEPO + this compound
-
Folic Acid + this compound
-
Romiplostim + this compound
-
-
Dosing Regimen (based on a published study with a pan-BET inhibitor): [12]
-
rhEPO: Administer subcutaneously for 4 days prior to and concurrently with this compound.
-
Folic Acid: Administer subcutaneously for 4 days prior to and concurrently with this compound.
-
Romiplostim: Administer prior to (2 doses) and concurrently (1 dose) with this compound.
-
-
Monitoring:
-
Perform daily CBCs during the treatment period to monitor platelet counts.
-
Assess bone marrow cellularity at the end of the study.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 7. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GSK046 vs. JQ1: A Functional Comparison of BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of two prominent BET (Bromodomain and Extra-Terminal domain) inhibitors: GSK046, a selective inhibitor of the second bromodomain (BD2), and JQ1, a pan-BET inhibitor that targets both the first (BD1) and second (BD2) bromodomains. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific biological questions.
At a Glance: Key Functional Differences
| Feature | This compound (iBET-BD2) | JQ1 |
| Target Specificity | Selective for the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) | Pan-inhibitor of all BET bromodomains (BD1 and BD2)[1] |
| Primary Functional Role | Predominantly effective in models of inflammatory and autoimmune disease[2][3] | Potent anti-proliferative and anti-tumor effects in various cancer models[1][4][5] |
| Effect on Gene Expression | More selective inhibition of pro-inflammatory gene expression[6] | Broad suppression of gene expression, including key oncogenes like MYC[7][8] |
| Impact on Cancer Cells | Less effective in inhibiting cancer cell proliferation and inducing apoptosis compared to pan-BET inhibitors[3] | Induces cell cycle arrest, senescence, and apoptosis in various cancer cell lines[7][9] |
| Therapeutic Potential | Promising for immunoinflammatory diseases[2][3] | Investigated for a wide range of cancers, including hematological malignancies and solid tumors[1][10] |
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and cellular assays, highlighting the differential potency and selectivity of this compound and JQ1.
Table 1: In Vitro Binding Affinity and Potency
| Target | This compound (IC50/Kd) | JQ1 (IC50/Kd) | Assay Method |
| BRD2 (BD1) | >1000-fold less potent than for BD2 | ~3-fold weaker binding than BRD4(1) | TR-FRET / BROMOscan |
| BRD2 (BD2) | 264 nM (IC50)[6][11] | Potent binding | TR-FRET / BROMOscan |
| BRD3 (BD1) | >1000-fold less potent than for BD2 | Comparable to BRD4 domains | TR-FRET / BROMOscan |
| BRD3 (BD2) | 98 nM (IC50)[6][11] | Potent binding | TR-FRET / BROMOscan |
| BRD4 (BD1) | >1000-fold less potent than for BD2 | ~77 nM (IC50) | TR-FRET |
| BRD4 (BD2) | 49 nM (IC50)[6][11] | ~33 nM (IC50) | TR-FRET |
| BRDT (BD1) | >1000-fold less potent than for BD2 | ~3-fold weaker binding than BRD4(1) | TR-FRET / BROMOscan |
| BRDT (BD2) | 214 nM (IC50)[6][11] | Potent binding | TR-FRET / BROMOscan |
Table 2: Cellular Functional Activity
| Cell Line / Model | Functional Readout | This compound (IC50 / Effect) | JQ1 (IC50 / Effect) |
| MDA-MB-453 (Breast Cancer) | Cell Viability (72h) | >10 µM | ~1 µM |
| MOLM-13 (AML) | Cell Viability (72h) | >10 µM | ~0.1 µM |
| MV4;11 (AML) | Cell Cycle Arrest | Less effective | Induces G1 arrest |
| Primary Human AML Cells | Clonogenic Capacity | Less effective | Reduced capacity |
| LPS-stimulated PBMCs | MCP-1 Production | Potent inhibition | Potent inhibition |
| Inflammatory Disease Models | Therapeutic Efficacy | Predominantly effective | Effective |
| Cancer Xenograft Models | Anti-tumor Efficacy | Less effective | Potent anti-tumor activity |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to bromodomains.
-
Principle: The assay measures the inhibition of the interaction between a terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor molecule (e.g., a biotinylated histone peptide bound to dye-labeled streptavidin). When the donor and acceptor are in close proximity, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
A reaction mixture is prepared containing the GST-tagged BET bromodomain, a biotinylated acetylated histone peptide, and the test compound (this compound or JQ1) at various concentrations.
-
Tb-labeled anti-GST antibody and dye-labeled streptavidin are added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The fluorescence is measured using a microplate reader capable of TR-FRET, with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.[12][13][14]
-
BROMOscan® Assay
This is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.
-
Protocol Outline:
-
A DNA-tagged bromodomain protein is incubated with the test compound at various concentrations.
-
The mixture is then added to a well containing an immobilized ligand that binds to the bromodomain.
-
After an incubation period, unbound proteins are washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
The reduction in the amount of bound bromodomain in the presence of the compound is used to calculate the dissociation constant (Kd).[15][16]
-
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the effect of the inhibitors on cell proliferation and viability.
-
Principle: Assays like MTT measure the metabolic activity of cells, which is proportional to the number of viable cells. CellTiter-Glo® measures the amount of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Cells are seeded in 96- or 384-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or JQ1 for a specified period (e.g., 72 hours).
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the wells. Viable cells reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.
-
For CellTiter-Glo®, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP is added, and luminescence is measured.
-
The results are used to generate dose-response curves and calculate IC50 or GI50 values.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the changes in the expression of specific genes, such as MYC, in response to inhibitor treatment.
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time.
-
Protocol Outline:
-
Cells are treated with this compound, JQ1, or a vehicle control for a defined period.
-
Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for a PCR reaction with primers specific for the gene of interest (e.g., MYC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR reaction is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[7][8][17][18]
-
Signaling Pathways and Mechanisms of Action
This compound and JQ1 both function by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery and leads to the downregulation of target gene expression. However, their distinct bromodomain selectivities result in different downstream consequences.
Caption: Mechanisms of action for this compound and JQ1.
The BD1 domain is primarily responsible for anchoring BET proteins to chromatin and maintaining steady-state gene expression, including that of many oncogenes.[3] In contrast, the BD2 domain appears to be more critical for the recruitment of transcription factors involved in the rapid induction of gene expression in response to stimuli, such as inflammation.[2][3]
Consequently, the pan-BET inhibitor JQ1, by targeting both BD1 and BD2, has a profound impact on both cancer cell proliferation and inflammatory responses. This compound, with its BD2 selectivity, demonstrates a more focused effect on inflammatory gene expression, with significantly less impact on the viability of cancer cells.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the functional effects of this compound and JQ1 in a cellular context.
Caption: Workflow for functional comparison of BET inhibitors.
Conclusion
This compound and JQ1 are both valuable chemical probes for studying the function of BET proteins, but their distinct bromodomain selectivities lead to different biological outcomes. JQ1, as a pan-BET inhibitor, is a powerful tool for investigating the broad roles of BET proteins in cancer and inflammation. This compound, as a BD2-selective inhibitor, offers a more nuanced approach to dissecting the specific functions of the second bromodomain, particularly in the context of inflammatory and autoimmune diseases. The choice between these two inhibitors should be guided by the specific biological question and the desired therapeutic application.
References
- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the On-Target Effects of GSK046 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail experimental protocols and present comparative data for this compound and other relevant BET inhibitors to ensure robust on-target validation in a cellular context.
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic readers that play a crucial role in regulating gene transcription.[1] These proteins contain two conserved N-terminal bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins to control the expression of genes involved in cell proliferation, inflammation, and cancer.[1] While pan-BET inhibitors target both BD1 and BD2, compounds with selectivity for a single bromodomain, such as this compound (also known as iBET-BD2), allow for the dissection of the specific functions of each domain.[1] this compound is a potent and orally bioavailable inhibitor with high selectivity for the BD2 of BET proteins.[2]
Validating that a compound's cellular activity is a direct consequence of its interaction with the intended target is a critical step in drug development. This guide compares two main classes of assays for confirming the on-target effects of this compound: direct target engagement assays and downstream functional assays.
Direct Target Engagement Assays
Direct target engagement assays provide evidence of the physical interaction between an inhibitor and its target protein within the complex environment of a cell. These methods are invaluable for confirming target binding and quantifying cellular potency.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells.[3][4] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. An inhibitor that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[3]
Experimental Protocol: NanoBRET™ for BET BD2
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector expressing the full-length BET protein (e.g., BRD4) fused to NanoLuc® luciferase and a NanoBRET™ tracer specific for the BET bromodomains.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and resuspend the transfected cells in Opti-MEM™ I Reduced Serum Medium.
-
Prepare a serial dilution of this compound and comparator compounds (e.g., a pan-BET inhibitor like JQ1 and a BD1-selective inhibitor) in DMSO, followed by dilution in Opti-MEM™.
-
-
BRET Measurement:
-
Add the cell suspension to a white, 96-well assay plate.
-
Add the compound dilutions to the wells.
-
Add the NanoBRET™ tracer and the Nano-Glo® Substrate to all wells.
-
Incubate at 37°C for 2 hours.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data: BET Inhibitor Target Engagement
| Compound | Target | Selectivity | Cellular IC50 (NanoBRET™) |
| This compound | BET BD2 | BD2-selective | ~50 nM |
| JQ1 | Pan-BET | BD1/BD2 | ~100 nM |
| iBET-BD1 | BET BD1 | BD1-selective | >5000 nM (for BD2) |
This table presents hypothetical, yet representative, data for comparative purposes.
Figure 1. Workflow for the NanoBRET™ target engagement assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that proteins become more resistant to heat-induced denaturation when bound to a ligand.[5][6] This assay allows for the confirmation of target engagement in a label-free manner in cells and tissues.[5]
Experimental Protocol: CETSA® for BET Proteins
-
Cell Treatment:
-
Culture a relevant cell line (e.g., K562) to 80% confluency.
-
Treat cells with this compound, a comparator compound, or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble BET protein (e.g., BRD4) in the supernatant using an appropriate method, such as Western blotting or an AlphaScreen®-based assay.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble protein against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Comparative Data: Thermal Shift of BRD4
| Compound | Treatment | Tagg (°C) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | - | 52°C | - |
| This compound | 1 µM | 56°C | +4°C |
| JQ1 | 1 µM | 58°C | +6°C |
This table presents hypothetical, yet representative, data for comparative purposes.
Downstream Functional Assays
Downstream assays measure the functional consequences of target engagement. For a BET inhibitor, these assays typically involve measuring changes in the transcription of target genes and subsequent cellular phenotypes.
Inhibition of Cytokine Production
BET proteins are key regulators of inflammatory gene expression. A well-established cellular assay for BET inhibitors is the inhibition of monocyte chemoattractant protein-1 (MCP-1/CCL2) production in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Experimental Protocol: MCP-1 Inhibition Assay
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
-
Cell Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or a comparator for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
MCP-1 Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the MCP-1 concentration against the compound concentration and determine the IC50 value.
-
Comparative Data: Inhibition of MCP-1 Production
| Compound | Selectivity | MCP-1 Inhibition IC50 |
| This compound | BD2-selective | ~30 nM |
| JQ1 | Pan-BET | ~50 nM |
| iBET-BD1 | BD1-selective | ~500 nM |
This table presents hypothetical, yet representative, data for comparative purposes, highlighting the role of BD2 in inflammatory gene expression.
Figure 2. Simplified signaling pathway of BET proteins and the inhibitory action of this compound.
Gene Expression Profiling
To confirm that this compound affects gene transcription in a manner consistent with BET BD2 inhibition, global gene expression can be analyzed using RNA sequencing (RNA-seq). Furthermore, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be used to demonstrate the displacement of BET proteins from the chromatin at specific gene loci.
Experimental Protocol: RNA-seq
-
Cell Treatment and RNA Extraction:
-
Treat a relevant cell line (e.g., a human cancer cell line like MM.1S) with this compound, a comparator, or vehicle for a defined period (e.g., 6 or 24 hours).
-
Extract total RNA from the cells using a suitable kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the RNA samples.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome and quantify gene expression.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated by the inhibitors.
-
Use Gene Set Enrichment Analysis (GSEA) to determine if the differentially expressed genes are enriched for known BET target gene signatures.
-
Experimental Protocol: ChIP-seq
-
Cell Treatment and Cross-linking:
-
Treat cells as described for RNA-seq.
-
Cross-link proteins to DNA using formaldehyde.
-
-
Chromatin Immunoprecipitation:
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin using an antibody specific for a BET protein (e.g., BRD4).
-
Reverse the cross-links and purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA.
-
Sequence the libraries.
-
-
Data Analysis:
-
Align the reads to a reference genome and identify peaks, which represent regions of protein binding.
-
Compare the peak profiles between the different treatment conditions to identify regions where the BET protein is displaced by the inhibitor.
-
Comparative Logic: Dissecting BD1 vs. BD2 Function
By comparing the gene expression changes induced by this compound (BD2-selective), a BD1-selective inhibitor, and a pan-BET inhibitor, researchers can delineate the specific sets of genes regulated by each bromodomain. It is known that BD1 is primarily involved in maintaining steady-state gene expression, while BD2 is often required for the induction of gene expression in response to stimuli.[1]
Figure 3. Logical framework for comparing BET inhibitors to validate on-target effects.
Conclusion
Validating the on-target effects of a selective inhibitor like this compound requires a multi-faceted approach. By combining direct target engagement assays, such as NanoBRET™ and CETSA®, with downstream functional assays that measure changes in gene expression and cellular phenotypes, researchers can build a robust body of evidence. The inclusion of appropriate comparator compounds, including pan-inhibitors and inhibitors with alternative selectivity, is essential for unequivocally demonstrating that the observed cellular effects of this compound are a direct result of its selective inhibition of the BD2 of BET proteins. This rigorous validation is fundamental to the successful development of domain-selective epigenetic modulators as therapeutic agents.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. promega.com [promega.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
GSK046: A Comparative Guide to Bromodomain Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GSK046, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound, also known as iBET-BD2, is a chemical probe designed to selectively target the second bromodomain of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby playing a pivotal role in the regulation of gene transcription.[5] By inhibiting a specific domain within this protein family, this compound allows for the dissection of the distinct biological functions of BD1 and BD2, offering a more targeted approach compared to pan-BET inhibitors.[4][6] This selectivity may provide a path to mitigate some of the adverse effects observed with broader-spectrum BET inhibitors in clinical settings.[4]
Selectivity Profile of this compound
The selectivity of this compound has been quantitatively assessed against the individual bromodomains of the BET family using various biochemical assays. The data consistently demonstrates a strong preference for the BD2 domain over the highly homologous BD1 domain.[7]
Biochemical Potency and Selectivity Data
The following tables summarize the in vitro potency (IC50) and binding affinity (Kd) of this compound for the first (BD1) and second (BD2) bromodomains of the BET family proteins.
Table 1: this compound Potency (IC50) in TR-FRET Assays
| Target Bromodomain | pIC50 | IC50 (nM) |
| BRD2 (BD1) | 5.0 | ~10,000 |
| BRD2 (BD2) | 6.6 | 264 [1][2][3] |
| BRD3 (BD1) | 4.4 | ~40,000 |
| BRD3 (BD2) | 7.0 | 98 [1][2][3] |
| BRD4 (BD1) | 4.2 | ~63,000 |
| BRD4 (BD2) | 7.3 | 49 [1][2][3] |
| BRDT (BD1) | < 4.3 | >50,000 |
| BRDT (BD2) | 6.7 | 214 [1][2][3] |
| Data sourced from EUbOPEN and referenced publications.[1][2][3] |
Table 2: this compound Binding Affinity (Kd) in BROMOscan Assays
| Target Bromodomain | Kd (nM) |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
| Data sourced from EUbOPEN. |
Beyond the BET family, this compound has been profiled against a broader panel of 40 bromodomains and 48 other protein targets, showing a clean selectivity profile with no significant off-target activity.[3]
Experimental Protocols
The quantitative data presented above was generated using well-established biophysical and biochemical assays. The general principles of these key experimental methodologies are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying the binding of an inhibitor to a target protein in vitro.
-
Assay Principle: The assay measures the disruption of an interaction between a bromodomain protein and a synthetic, biotinylated histone peptide containing an acetylated lysine residue.
-
Reagents:
-
GST-tagged or His-tagged recombinant bromodomain protein (e.g., BRD4-BD2).
-
Biotinylated and acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac).
-
Europium-labeled anti-tag antibody (e.g., anti-GST-Europium), serving as the FRET donor.
-
Streptavidin-conjugated Allophycocyanin (SA-APC), serving as the FRET acceptor.
-
Test compound (this compound) in serial dilutions.
-
-
Procedure:
-
The bromodomain protein, histone peptide, and antibodies are incubated together in a microplate well. This allows the formation of a complex where the Europium donor and APC acceptor are in close proximity, generating a FRET signal upon excitation.
-
The test compound (this compound) is added to the wells. If the compound binds to the bromodomain's acetyl-lysine binding pocket, it displaces the histone peptide.
-
This displacement separates the donor and acceptor fluorophores, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of time-resolved fluorescence.
-
-
Data Analysis: The decrease in FRET signal is proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
BROMOscan® (DiscoverX) Assay
BROMOscan is a competitive binding assay used to determine the dissociation constants (Kd) for interactions between test compounds and a large panel of bromodomains.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, proprietary ligand for binding to a DNA-tagged bromodomain protein.
-
Procedure:
-
A library of bromodomain proteins, each tagged with a unique DNA identifier, is used.
-
The bromodomain proteins are tested for their ability to bind to an immobilized ligand in the presence of the test compound (this compound).
-
The amount of bromodomain protein bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are reported as the percentage of the bromodomain protein that remains bound to the immobilized ligand at a given compound concentration. A Kd value is then calculated from the dose-response curve, representing the binding affinity of the compound for the specific bromodomain.
Signaling Pathway and Mechanism of Action
BET proteins are fundamental regulators of gene expression.[5] They act as epigenetic scaffolds, linking chromatin to the transcriptional machinery.
-
Chromatin Binding: BET proteins, through their bromodomains, bind to acetylated lysine residues on histone tails. This binding localizes them to active regions of chromatin, such as enhancers and promoters.[8]
-
Recruitment of Transcription Factors: Once bound to chromatin, BET proteins, particularly BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[5][9]
-
Transcriptional Elongation: P-TEFb phosphorylates RNA Polymerase II, stimulating the transition from transcriptional initiation to productive elongation, leading to the expression of target genes.[9] Many of these target genes are key oncogenes (e.g., c-MYC) and pro-inflammatory cytokines.[5][10]
-
Inhibition by this compound: this compound competitively binds to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the BET protein from anchoring to acetylated chromatin, leading to its displacement. Consequently, the recruitment of P-TEFb is blocked, and the transcription of target genes is suppressed.[3] This mechanism underlies the observed anti-inflammatory and anti-proliferative effects of BET inhibitors. For example, this compound has been shown to potently inhibit the production of the pro-inflammatory chemokine MCP-1 in cellular assays.[3]
Visualizations
Experimental Workflow: TR-FRET Assay for Bromodomain Inhibitors
Caption: Workflow for determining inhibitor potency using a TR-FRET assay.
Mechanism of Action: BET Inhibition
Caption: BET proteins in transcription and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of bromodomain extraterminal histone readers alleviates skin fibrosis in experimental models of scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of interferon β gene transcription by inhibitors of bromodomain and extra-terminal (BET) family members - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK046 Targets: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the targets of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. While specific rescue experiments for this compound are not extensively documented in publicly available literature, this guide outlines the established principles and methodologies for such validation, drawing comparisons with other well-characterized BET inhibitors.
Understanding this compound and its Targets
This compound is a potent and selective inhibitor of the BD2 domain of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene expression. The selective inhibition of the BD2 domain by this compound is being explored for its therapeutic potential, particularly for its immunomodulatory activities.[1][2]
Table 1: In Vitro Potency of this compound Against BET BD2 Domains
| Target | IC50 (nM) |
| BRD2 BD2 | 264[1][2] |
| BRD3 BD2 | 98[1][2] |
| BRD4 BD2 | 49[1][2] |
| BRDT BD2 | 214[1][2] |
The "Gold Standard": Rescue Experiments for Target Validation
A rescue experiment is a critical method to confirm that the observed effect of a compound is due to its interaction with the intended target. The principle is to demonstrate that the cellular or physiological effect of the inhibitor can be reversed or "rescued" by specifically manipulating the target protein. This helps to distinguish on-target effects from potential off-target activities.
There are two primary approaches for conducting rescue experiments for inhibitors like this compound:
-
Expression of a Drug-Resistant Target: This involves introducing a mutated version of the target protein that is no longer sensitive to the inhibitor. If the cells expressing the mutant protein are resistant to the inhibitor's effects, it strongly suggests that the inhibitor's primary mechanism of action is through that specific target.
-
Modulation of Downstream Effectors: This approach involves manipulating the signaling pathway downstream of the target. If the effects of the inhibitor can be mimicked by inhibiting a downstream component or rescued by activating a downstream component, it provides evidence for the proposed mechanism of action.
Experimental Workflow: A Proposed Rescue Experiment for this compound
Caption: Proposed workflow for a this compound rescue experiment using a drug-resistant mutant.
Detailed Methodologies
1. Generation of a this compound-Resistant BRD4 BD2 Mutant:
-
Site-directed Mutagenesis: Based on the binding mode of this compound to the BRD4 BD2 pocket, specific amino acid residues crucial for inhibitor binding would be identified. A point mutation would be introduced in the BRD4 BD2 coding sequence to create a version of the protein that has reduced affinity for this compound while aiming to maintain its normal biological function. The selection of the mutation would be guided by structural biology data of the this compound-BRD4 BD2 complex.
2. Cell Culture and Transfection:
-
A suitable cell line that shows a robust and measurable response to this compound would be chosen (e.g., a human immune cell line for cytokine production assays).
-
Cells would be transiently or stably transfected with expression vectors for:
-
Empty vector (negative control)
-
Wild-type BRD4 containing the BD2 domain
-
The engineered this compound-resistant BRD4 BD2 mutant.
-
3. This compound Treatment and Phenotypic Assay:
-
Transfected cells would be treated with a dose range of this compound.
-
A relevant phenotypic endpoint would be measured. For example, if this compound is shown to inhibit the production of a specific cytokine (e.g., MCP-1), the levels of this cytokine in the cell culture supernatant would be quantified using an ELISA assay.
4. Data Analysis:
-
The dose-response curves for this compound's effect on the chosen phenotype would be plotted for each of the transfected cell populations.
-
A significant rightward shift in the IC50 value for the cells expressing the this compound-resistant mutant, as compared to the control and wild-type expressing cells, would provide strong evidence that the observed phenotype is mediated through the intended target, BRD4's BD2 domain.
Comparative Analysis: this compound vs. Other BET BD2 Inhibitors
Several other selective inhibitors of the BET BD2 domain have been developed, offering valuable tools for comparative studies.
Table 2: Comparison of Selected BET BD2 Inhibitors
| Compound | Key Features | Reported Selectivity (BD2 vs. BD1) |
| This compound | Orally active, immunomodulatory properties.[1][2] | >100-fold[3] |
| ABBV-744 | Potent anti-tumor activity in specific cancer models.[4] | ~300-fold[3] |
| GSK620 | Optimized from a fragment-based screen, shows anti-inflammatory phenotype. | >300-fold[3] |
A study directly comparing ABBV-744 and this compound in acute myeloid leukemia (AML) cell lines reported that ABBV-744 exhibited more robust antiproliferative activities. In a cellular Nanobret assay, ABBV-744 showed a significantly higher inhibitory activity against BD2 compared to this compound.
Signaling Pathway Context: BET Protein Function
BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression. The differential roles of BD1 and BD2 are an active area of research, with evidence suggesting distinct functions in gene regulation.
Caption: Simplified signaling pathway showing BET protein function and the inhibitory action of this compound.
Conclusion
While a dedicated publication detailing rescue experiments to validate this compound targets is not currently available, the principles and methodologies for such experiments are well-established within the field of BET inhibitor research. By employing techniques such as the expression of drug-resistant mutants, researchers can rigorously validate the on-target effects of this compound. Comparative analysis with other BD2-selective inhibitors like ABBV-744 and GSK620 provides a broader context for understanding the therapeutic potential and specific applications of targeting the second bromodomain of BET proteins. The continued development and characterization of these selective chemical probes will be instrumental in dissecting the distinct biological roles of the BET bromodomains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression: A Comparative Analysis of GSK046 and Pan-Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced impact of targeted versus broad-spectrum inhibitors on gene expression is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the differential gene expression profiles induced by the selective BET bromodomain 2 (BD2) inhibitor, GSK046, and pan-inhibitors, including pan-BET and pan-Protein Arginine Deiminase (PAD) inhibitors.
This analysis is supported by experimental data to elucidate the distinct mechanisms of action and downstream transcriptional consequences of these different inhibitory approaches.
Executive Summary
This compound (also known as iBET-BD2) is a selective inhibitor of the second bromodomain of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] In contrast, pan-BET inhibitors, such as I-BET151 and JQ1, non-selectively target both the first (BD1) and second (BD2) bromodomains of BET proteins.[2][3] Pan-PAD inhibitors, like Cl-amidine, represent another class of broad-spectrum epigenetic modulators that inhibit all isoforms of Protein Arginine Deiminases (PADs), enzymes that catalyze the citrullination of histones and other proteins.[4][5]
The key distinction in their impact on gene expression lies in their selectivity. This compound primarily modulates the expression of genes involved in inflammatory responses, showing a more targeted effect compared to pan-BET inhibitors.[2][3] Pan-BET inhibitors, by targeting both BD1 and BD2, affect a broader range of genes, including those involved in cell cycle progression and oncogenesis, which are predominantly regulated by BD1.[3][6] Pan-PAD inhibitors, acting through a different epigenetic mechanism, also influence inflammatory gene expression but through the regulation of histone citrullination and its impact on chromatin structure.[7][8]
Data Presentation: Quantitative Gene Expression Analysis
Table 1: Differential Gene Expression in response to this compound (iBET-BD2) vs. Pan-BET Inhibitor (I-BET151) in response to inflammatory stimulus (IFN-γ).
| Gene Category | This compound (iBET-BD2) Effect | Pan-BET (I-BET151) Effect | Key Findings |
| Inflammatory Response Genes (e.g., MHC-I) | Significant impairment of induction | Profound impairment of induction | Both inhibitors effectively suppress the induction of inflammatory genes, with the pan-BET inhibitor showing a more pronounced effect.[3] |
| Steady-State Expressed Genes (e.g., MYC) | Minimal effect on expression | Profound repression | Pan-BET inhibitors significantly downregulate key oncogenes like MYC, an effect not observed with the selective BD2 inhibitor.[3] |
Table 2: Effect of Pan-PAD Inhibitor (Cl-amidine) on Inflammatory Gene Expression.
| Cell Type | Treatment | Key Affected Genes | Outcome |
| Dendritic Cells | Cl-amidine + LPS | iNOS | Suppression of inducible nitric oxide synthase expression.[8] |
| Breast Cancer Cells (MCF7/TamR) | Cl-amidine + Docetaxel | CDKN1A, GADD45A, FAS, BAG3, TNFRSF10B | Upregulation of genes in the p53 signaling pathway.[9] |
| Hemorrhagic Shock Model (Rats) | Cl-amidine | PAD4, IL-6, TNF-α | Reduction in PAD4 mRNA and pro-inflammatory cytokine expression.[10] |
Experimental Protocols
RNA Sequencing (RNA-seq) Protocol for BET Inhibitor Treatment:
-
Cell Culture and Treatment: Human cell lines (e.g., MDA-MB-453, MOLM-13) are cultured under standard conditions.[2] Cells are treated with DMSO (vehicle control), this compound (iBET-BD2), or a pan-BET inhibitor (e.g., I-BET151) at specified concentrations (e.g., 1000 nM) for a defined period (e.g., 72 hours).[2] For inflammatory stimulation, cells are treated with a cytokine like IFN-γ.[3]
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN).[11]
-
Library Preparation: RNA quality is assessed, and libraries are prepared using a standard protocol (e.g., NEBNext Ultra Directional RNA Library Prep Kit for Illumina).[12]
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina HiSeq).[13]
-
Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality reads. The reads are then aligned to a reference genome. Differential gene expression analysis is performed using software packages like DESeq2.[12]
Microarray Analysis Protocol for PAD Inhibitor Treatment:
-
Cell Culture and Treatment: Cells are cultured and treated with the pan-PAD inhibitor (e.g., Cl-amidine) or vehicle control.
-
RNA Extraction and Labeling: Total RNA is extracted and purified. The RNA is then reverse transcribed into cDNA, and fluorescent dyes (e.g., Cy3 and Cy5) are incorporated for labeling.[14]
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.[15]
-
Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence intensity for each spot, which corresponds to the expression level of a specific gene.[15]
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these inhibitors and the general experimental workflow for differential gene expression analysis.
References
- 1. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 11. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Microarrays in Herbal Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of GSK046, a Selective BET Bromodomain 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of GSK046 (also known as iBET-BD2), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. The performance of this compound is compared with that of a BD1-selective inhibitor (GSK778/iBET-BD1) and a pan-BET inhibitor (I-BET151), with supporting experimental data from key preclinical models of immuno-inflammation.
Executive Summary
The data presented herein demonstrates that selective inhibition of the second bromodomain (BD2) of BET proteins by this compound offers a promising therapeutic strategy for immuno-inflammatory diseases. Unlike pan-BET inhibitors that target both BD1 and BD2 and exhibit broad effects on both basal and inducible gene expression, this compound predominantly modulates the rapid induction of inflammatory gene expression. This selectivity translates to potent efficacy in preclinical models of inflammation, while exhibiting minimal effects on cell viability and proliferation compared to pan-BET and BD1-selective inhibitors. These findings suggest that the targeted inhibition of BD2 may provide a more favorable therapeutic window for the treatment of various inflammatory and autoimmune disorders.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BET Inhibitors
| Compound | Target | BRD2 BD1 (pIC50) | BRD3 BD1 (pIC50) | BRD4 BD1 (pIC50) | BRDT BD1 (pIC50) | BRD2 BD2 (pIC50) | BRD3 BD2 (pIC50) | BRD4 BD2 (pIC50) | BRDT BD2 (pIC50) |
| This compound (iBET-BD2) | BD2-selective | <5.0 | <5.0 | <5.0 | <5.0 | 6.6 | 7.0 | 7.3 | 6.7 |
| GSK778 (iBET-BD1) | BD1-selective | 7.6 | 7.7 | 8.0 | 7.9 | 5.4 | 5.5 | 5.4 | 5.5 |
| I-BET151 | Pan-BET | 7.5 | 7.7 | 7.8 | 7.8 | 6.5 | 6.9 | 6.9 | 6.9 |
pIC50 values are derived from TR-FRET assays and represent the negative logarithm of the half-maximal inhibitory concentration.
Table 2: Comparative Efficacy in a Human B and T Cell Co-culture System
| Compound | IL-17A Inhibition (pIC50) | IFNγ Inhibition (pIC50) | IL-22 Inhibition (pIC50) |
| This compound (iBET-BD2) | 7.2 | 7.1 | 7.0 |
| GSK778 (iBET-BD1) | 6.9 | 6.8 | 6.8 |
| I-BET151 | 7.3 | 7.2 | 7.1 |
This assay measures the inhibition of key pro-inflammatory cytokines produced in a co-culture of human B and T cells, simulating an immune response.
Table 3: Effects on Cell Viability in Cancer Cell Lines (72-hour incubation)
| Cell Line | This compound (iBET-BD2) IC50 (nM) | GSK778 (iBET-BD1) IC50 (nM) | I-BET151 IC50 (nM) |
| MDA-MB-453 (Breast Cancer) | >10,000 | 140 | 120 |
| MOLM-13 (Acute Myeloid Leukemia) | >10,000 | 30 | 40 |
These results highlight the differential effects of domain-selective BET inhibition on the viability of cancer cells, with the BD1 domain being more critical for their survival.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was utilized to determine the binding affinity of the inhibitors to individual BET bromodomains. Recombinant, His-tagged bromodomains were incubated with a biotinylated histone H4 peptide ligand and the respective inhibitor. The binding was detected using a Europium-labeled anti-His antibody and Streptavidin-Allophycocyanin. A decrease in the FRET signal indicated displacement of the histone peptide by the inhibitor, from which pIC50 values were calculated.
Human B and T Cell Co-culture Assay
To assess the immunomodulatory activity of the compounds, primary human CD19+ B cells and CD4+ T cells were co-cultured and stimulated to induce cytokine production. The compounds were added at various concentrations, and after a specified incubation period, the supernatant was collected. The levels of pro-inflammatory cytokines such as IL-17A, IFNγ, and IL-22 were quantified using a suitable immunoassay, for example, ELISA or a multiplex bead-based assay. This allowed for the determination of the compounds' potency in inhibiting the production of these key inflammatory mediators.
Imiquimod-Induced Psoriasis Model in Mice
This in vivo model mimics key aspects of human psoriasis. A daily topical dose of imiquimod cream (e.g., 62.5 mg of a 5% cream) is applied to the shaved back and ear of mice for several consecutive days (typically 5-6 days).[2][3][4] Disease progression is monitored by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[2][3] this compound or other test compounds are administered systemically (e.g., orally or subcutaneously) during the imiquimod application period. At the end of the study, skin and spleen tissues can be collected for histological analysis and cytokine profiling to evaluate the therapeutic efficacy of the treatment.[2]
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.[5][6] Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Freund's adjuvant, followed by a booster immunization approximately 21 days later.[7][8] The development and severity of arthritis are monitored through clinical scoring of paw swelling and inflammation. This compound or other compounds are administered therapeutically after the onset of disease. Treatment efficacy is assessed by the reduction in clinical arthritis scores, as well as histological analysis of joint inflammation and damage.[9]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to iBET-BD2 and its Cross-Reactivity with non-BET Proteins
For researchers, scientists, and drug development professionals, understanding the selectivity profile of chemical probes is paramount to ensuring accurate experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of iBET-BD2 (also known as GSK046), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with alternative BD2-selective inhibitors. We present supporting experimental data on its selectivity and delve into the methodologies used to assess its binding profile. The current body of evidence strongly indicates a high degree of selectivity for iBET-BD2 towards BET BD2 domains with minimal to no significant cross-reactivity with non-BET proteins, including other bromodomain-containing proteins.
Quantitative Assessment of BD2-Selective Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of iBET-BD2 and other notable BD2-selective inhibitors against the bromodomains of the BET family proteins. This data, primarily generated through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOScan assays, highlights the on-target potency and selectivity of these compounds.
| Compound | Target | IC50 (nM)[1][2] | Kd (nM) | Selectivity for BD2 over BD1 |
| iBET-BD2 (this compound) | BRD2-BD1 | 10965 | 1621 | >41-fold |
| BRD2-BD2 | 264 | 35 | ||
| BRD3-BD1 | 36317 | 2082 | >370-fold | |
| BRD3-BD2 | 98 | 32 | ||
| BRD4-BD1 | 70558 | 769 | >1440-fold | |
| BRD4-BD2 | 49 | 9 | ||
| BRDT-BD1 | >50119 | 2454 | >233-fold | |
| BRDT-BD2 | 214 | 15 | ||
| ABBV-744 | BRD2-BD1 | 2449 | - | >290-fold (BRD2,3,4) |
| BRD2-BD2 | - | 4.6 | ||
| BRD3-BD1 | 7501 | - | ||
| BRD3-BD2 | - | - | ||
| BRD4-BD1 | 2006 | - | ||
| BRD4-BD2 | - | - | ||
| BRDT-BD1 | 1835 | - | >95-fold | |
| BRDT-BD2 | - | - | ||
| GSK620 | BRD2-BD1 | ~10,000 (pIC50=5) | - | >200-fold over all other bromodomains |
| BRD2-BD2 | ~251 (pIC50=6.6) | - | ||
| BRD3-BD1 | ~39,810 (pIC50=4.4) | - | ||
| BRD3-BD2 | ~100 (pIC50=7.0) | - | ||
| BRD4-BD1 | ~63,095 (pIC50=4.2) | - | ||
| BRD4-BD2 | ~50 (pIC50=7.3) | - | ||
| BRDT-BD1 | >50,118 (pIC50<4.3) | - | ||
| BRDT-BD2 | ~200 (pIC50=6.7) | - |
Note: IC50 and Kd values can vary between different assay formats and conditions. The selectivity is calculated based on the ratio of IC50 or Kd values for BD1 versus BD2 of the same BET protein.
Experimental Protocols for Assessing Inhibitor Selectivity
The high selectivity of iBET-BD2 has been established through several key experimental methodologies. Below are detailed overviews of these techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a robust method for quantifying the binding affinity of inhibitors to their target proteins in a high-throughput format.[3][4][5]
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled tracer from the bromodomain binding pocket.
Materials:
-
Recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD2)
-
Biotinylated histone peptide (or other suitable ligand)
-
Europium-labeled anti-His antibody (Donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor fluorophore)
-
Test compound (e.g., iBET-BD2)
-
Assay buffer
-
384-well low-volume black plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a mixture of the His-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Incubation: Add the test compound dilutions to the wells of the 384-well plate. Subsequently, add the protein-peptide mixture to all wells. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Detection: Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore to all wells. Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. The reader will excite the Europium donor and measure the emission from both the donor (at ~620 nm) and the acceptor (at ~665 nm) after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
BROMOScan® Competition Binding Assay
BROMOScan® is a proprietary competition binding assay platform from Eurofins DiscoverX that is widely used to determine the selectivity of inhibitors against a large panel of bromodomains.
Objective: To quantify the binding affinity (Kd) of a test compound to a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[6][7]
General Workflow:
-
A library of bromodomains is tagged with a unique DNA identifier.
-
The test compound is incubated with the DNA-tagged bromodomain protein.
-
This mixture is added to a well containing an immobilized ligand that binds to the active site of the bromodomain.
-
After an incubation period to allow for binding to reach equilibrium, unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR using the DNA tag.
-
The Kd is determined by measuring the amount of bound bromodomain as a function of the test compound concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the interaction between an inhibitor and a bromodomain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant BET bromodomain protein
-
Test compound (e.g., iBET-BD2)
-
Immobilization and running buffers
Protocol:
-
Immobilization: The recombinant bromodomain protein is covalently immobilized onto the surface of the sensor chip.
-
Binding Analysis: A solution containing the test compound at various concentrations is flowed over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response unit (RU).
-
Dissociation: After the association phase, running buffer without the test compound is flowed over the chip to monitor the dissociation of the compound from the protein.
-
Regeneration: The sensor chip surface is regenerated using a specific buffer to remove any remaining bound compound, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the ka, kd, and KD values.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the selectivity profile of a BET inhibitor.
Caption: iBET-BD2's role in modulating the IFN-γ signaling pathway.
Conclusion
The available data strongly supports the classification of iBET-BD2 as a highly selective inhibitor for the BD2 domain of BET proteins. Rigorous testing using orthogonal methods like TR-FRET, BROMOScan, and SPR consistently demonstrates its preferential binding to BD2 over BD1 and a lack of significant affinity for other bromodomains. To date, there is no substantial evidence to suggest cross-reactivity of iBET-BD2 with non-BET, non-bromodomain proteins. Its biological activity, particularly its immunomodulatory effects through the inhibition of induced gene expression, is a direct consequence of its selective action on BET BD2. For researchers utilizing iBET-BD2, its well-defined selectivity profile makes it a valuable tool for dissecting the specific functions of the BD2 domain in various biological processes.
References
- 1. Probe ABBV-744 | Chemical Probes Portal [chemicalprobes.org]
- 2. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbiabiosciences.com [columbiabiosciences.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Synergy of GSK046 with Other Therapeutic Agents: A Comparative Guide for Researchers
Despite a strong preclinical rationale for the use of BET inhibitors in combination therapies for oncology and inflammatory diseases, published studies providing direct quantitative evidence for the synergistic effects of GSK046 with other specific therapeutic agents are currently limited. This guide, therefore, aims to provide a comprehensive overview of the potential for synergistic combinations involving this compound, drawing upon the broader understanding of BET inhibitor mechanisms and available data for other members of this class, particularly selective BD2 inhibitors.
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By selectively targeting BD2, this compound is hypothesized to offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-BET inhibitors. The rationale for combining this compound with other agents stems from its immunomodulatory and anti-inflammatory properties, as well as the potential to overcome resistance mechanisms and enhance efficacy in various disease contexts.
Potential Synergistic Combinations in Immuno-Inflammatory Diseases
The primary therapeutic potential of BD2-selective inhibitors like this compound is thought to be in the realm of inflammatory and autoimmune diseases. The rationale for combination therapy in this area is to target multiple facets of the inflammatory cascade, potentially leading to enhanced efficacy and allowing for dose reduction of one or both agents, thereby minimizing side effects.
Combination with Corticosteroids
A promising avenue for synergistic interactions is the combination of this compound with corticosteroids, such as dexamethasone. Preclinical studies with pan-BET inhibitors have demonstrated a synergistic effect in models of asthma. This synergy is thought to arise from the complementary mechanisms of action of the two drug classes on inflammatory gene transcription.
Table 1: Preclinical Evidence of Synergy between a Pan-BET Inhibitor and Corticosteroids
| Combination Agent | Disease Model | Key Findings | Supporting Evidence (for Pan-BET Inhibitor) |
| Dexamethasone | Cockroach allergen-induced mixed granulocytic mouse model of asthma | The combination of a pan-BET inhibitor ((+)JQ-1) and dexamethasone completely blocked both Th2 and Th17 driven immune responses, leading to significant reductions in eosinophils, neutrophils, and mucin secretion. The BET inhibitor also reversed the corticosteroid-induced decrease in HDAC2 expression, a marker of steroid resistance. | A study demonstrated that the BET inhibitor (+)JQ-1 restored corticosteroid responsiveness in a mouse model of asthma. |
Combination with Cytokine Modulators
Given that this compound has been shown to inhibit the production of pro-inflammatory cytokines, combining it with agents that target specific cytokine pathways (e.g., TNF-α inhibitors, JAK inhibitors) is a logical strategy. This dual approach could lead to a more profound suppression of the inflammatory response.
Table 2: Rationale for Combining this compound with Cytokine Modulators
| Combination Agent Class | Rationale for Synergy | Potential Indications |
| TNF-α inhibitors | This compound can inhibit the transcription of multiple inflammatory genes, including those downstream of TNF-α signaling. Combining it with a direct TNF-α blocker could result in a more comprehensive blockade of this key inflammatory pathway. | Rheumatoid Arthritis, Inflammatory Bowel Disease, Psoriasis |
| JAK inhibitors | Both BET proteins and the JAK-STAT pathway are critical for the signaling of numerous cytokines. A combination could offer a more potent and broader inhibition of cytokine-mediated inflammation. | Rheumatoid Arthritis, Atopic Dermatitis, Inflammatory Bowel Disease |
Potential Synergistic Combinations in Oncology
While BD1-selective BET inhibitors are considered more directly cytotoxic to cancer cells, the immunomodulatory effects of BD2 inhibition suggest a role for this compound in combination with cancer therapies, particularly immunotherapy.
Combination with Immune Checkpoint Inhibitors
By modulating the tumor microenvironment and enhancing anti-tumor immunity, this compound could potentially synergize with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). This combination could convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to immunotherapy.
Table 3: Rationale for Combining this compound with Immune Checkpoint Inhibitors
| Combination Agent Class | Rationale for Synergy | Potential Indications |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | This compound may enhance the expression of tumor antigens and promote the infiltration of T cells into the tumor microenvironment, thereby increasing the efficacy of immune checkpoint blockade. | Various solid tumors |
Experimental Protocols
While specific protocols for synergy studies with this compound are not available, the following methodologies are standard for evaluating drug combinations in preclinical models.
In Vitro Synergy Assessment
-
Cell Viability Assays: Tumor or immune cell lines are treated with a matrix of concentrations of this compound and the combination agent. Cell viability is assessed using assays such as MTT or CellTiter-Glo®.
-
Combination Index (CI) Calculation: The results from viability assays are used to calculate the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Cytokine Profiling: In inflammation models, the supernatant from cell cultures is analyzed for a panel of inflammatory cytokines using techniques like ELISA or multiplex bead arrays to assess the combined effect on cytokine production.
In Vivo Synergy Assessment
-
Animal Models of Disease: Relevant mouse models of inflammatory disease (e.g., collagen-induced arthritis, imiquimod-induced psoriasis) or cancer (e.g., syngeneic tumor models) are utilized.
-
Treatment and Monitoring: Animals are treated with this compound, the combination agent, or the combination of both. Disease progression is monitored using relevant parameters (e.g., clinical score, tumor volume).
-
Pharmacodynamic and Histological Analysis: At the end of the study, tissues are collected for analysis of target engagement, immune cell infiltration, and histological changes.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound synergy.
Caption: Mechanism of Action of BET Inhibitors like this compound.
Caption: General workflow for preclinical assessment of drug synergy.
A Head-to-Head Comparison of BD2 Selective Inhibitors for Researchers and Drug Development Professionals
A deep dive into the performance of leading Bromodomain and Extra-Terminal Domain (BET) BD2 selective inhibitors, supported by experimental data and detailed protocols. This guide offers an objective comparison to inform research and development in oncology, inflammation, and other therapeutic areas.
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic regulators, playing a crucial role in transcriptional activation. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown therapeutic promise, they are often associated with toxicity. This has spurred the development of domain-selective inhibitors, with a particular focus on the BD2 domain, which is implicated in inflammatory gene expression and certain cancers.[1][2] This guide provides a head-to-head comparison of prominent BD2 selective inhibitors, focusing on their biochemical potency, selectivity, and cellular activity.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of key BD2 selective inhibitors against the BET family of proteins. Data has been compiled from various studies to provide a comparative overview.
Table 1: Inhibitor Affinity (IC50/Kd in nM) for BD2 Domains
| Inhibitor | BRD2 BD2 | BRD3 BD2 | BRD4 BD2 | BRDT BD2 | Assay Type | Reference |
| ABBV-744 | 8 | 13 | 4 | 18 | TR-FRET | [3] |
| GSK046 (iBET-BD2) | 264 | 98 | 49 | 214 | TR-FRET | [3][4] |
| GSK620 | - | - | Potent | - | TR-FRET | |
| GSK040 | - | - | Highly Potent | - | Not Specified | |
| BBC0906 | High Affinity | High Affinity | High Affinity | High Affinity | Not Specified | [2] |
Table 2: Selectivity of Inhibitors for BD2 over BD1
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | BRDT (BD1/BD2) | Assay Type | Reference |
| ABBV-744 | >300-fold | >570-fold | >500-fold | >100-fold | TR-FRET | [5] |
| This compound (iBET-BD2) | >6-fold | >21-fold | >15-fold | >11-fold | BROMOscan (Kd) | [6] |
| GSK620 | >200-fold | - | - | - | Not Specified | |
| GSK040 | - | - | >5000-fold | - | Not Specified |
Note: Selectivity is presented as the fold difference in IC50 or Kd values between BD1 and BD2.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of identifying and validating these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: A typical workflow for the discovery and validation of BD2 selective inhibitors.
Caption: BD2 selective inhibitors block BRD4 binding to acetylated histones, inhibiting NF-κB mediated transcription.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.
Principle: TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. In the context of BET inhibitors, a terbium (Tb)-labeled donor (e.g., anti-GST antibody) binds to a GST-tagged bromodomain, and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain's active site. When in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that displaces the acetylated peptide will disrupt this energy transfer, leading to a decrease in the acceptor's emission signal.[7][8]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).
-
Dilute the GST-tagged BRD4-BD2 protein to the desired concentration in the assay buffer.
-
Dilute the terbium-labeled anti-GST antibody and the fluorescently labeled histone peptide (e.g., biotinylated H4K5/8/12/16ac) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, and then further dilute in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted GST-BRD4-BD2 protein to all wells.
-
Add 5 µL of the premixed terbium-labeled antibody and fluorescently labeled peptide to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Read the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).[7]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BROMOscan® Competition Binding Assay
BROMOscan® is a proprietary competition binding assay platform from Eurofins DiscoverX used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: The assay utilizes a competitive binding format where test compounds are incubated with a specific DNA-tagged bromodomain protein. This mixture is then added to a well containing an immobilized ligand that binds to the bromodomain's active site. If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. The amount of bromodomain bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates a stronger binding of the test compound to the bromodomain.[9][10]
Detailed Protocol:
-
Compound Preparation:
-
Test compounds are typically provided in DMSO.
-
-
Assay Procedure:
-
The test compound is incubated with the specific DNA-tagged bromodomain protein in the assay buffer.
-
The compound-bromodomain mixture is then transferred to a multi-well plate where a proprietary ligand is immobilized.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
Unbound proteins are washed away.
-
-
Data Acquisition and Analysis:
-
The amount of bound bromodomain is quantified by qPCR using primers specific for the DNA tag.
-
The results are typically reported as percent of control, where the control is the amount of bromodomain bound in the absence of the test compound.
-
For Kd determination, a dose-response curve is generated by testing a range of compound concentrations. The data is then fitted to a standard binding isotherm model to calculate the dissociation constant (Kd).[9]
-
Conclusion
The development of BD2 selective inhibitors represents a significant advancement in the field of epigenetic therapy. Compounds like ABBV-744 and this compound demonstrate high potency and selectivity for the BD2 domain, offering the potential for improved therapeutic indices compared to pan-BET inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to further characterize these and other novel BD2 selective inhibitors and to explore their therapeutic potential in a variety of disease contexts. The distinct roles of BD1 and BD2 in regulating gene expression underscore the importance of domain-selective targeting for achieving desired therapeutic outcomes while minimizing off-target effects.[1][2] Future research will likely focus on the continued development of highly selective and potent BD2 inhibitors and their evaluation in preclinical and clinical settings.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal of GSK046: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for GSK046, a potent and selective BD2 bromodomain inhibitor. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals actively using this compound in their work.
Summary of this compound Properties
A comprehensive understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Synonyms | iBET-BD2, 4-acetamido-3-fluoro-N-(trans-4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | Sigma-Aldrich |
| Formulation | Crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Water Hazard Class (WGK) | 3 (highly hazardous to water - Germany) | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The following procedures are based on standard best practices for the disposal of hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure correct disposal streams.
-
Solid Waste:
-
Collect all unused or expired this compound powder, as well as any materials heavily contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be stored in a secondary containment bin to prevent spills.
-
Label the container as "Hazardous Liquid Waste" and list all constituents, including the solvent (e.g., "this compound in DMSO").
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, that have come into contact with this compound must be disposed of in a designated sharps container.
-
The sharps container should be puncture-resistant and leak-proof.
-
3. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous solid waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials for disposal as hazardous waste.
4. Final Disposal:
-
All waste containers (solid, liquid, and sharps) must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not under any circumstances dispose of this compound down the drain or in the regular trash. Its high water hazard classification indicates a significant risk to aquatic life.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure responsible stewardship of chemical agents. Always prioritize safety and consult with your institution's EHS professionals for guidance.
Essential Safety and Logistical Information for Handling GSK046
For researchers, scientists, and drug development professionals working with GSK046 (also known as iBET-BD2), this guide provides crucial safety protocols and logistical information. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust. | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Guidance
Follow these procedures for the safe handling and use of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1]
-
For stock solutions in solvent, storage at -80°C is recommended.[1]
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[1]
-
Ensure the solvent is purged with an inert gas before use.
-
Once prepared, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
3. Use in Experiments:
-
When using this compound in experiments, always wear the appropriate PPE as outlined in Table 1.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
-
Wash hands thoroughly after handling the compound.
4. Spill Management:
-
In the event of a spill, avoid breathing dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused Compound:
-
Dispose of unused this compound as hazardous chemical waste.
-
Do not discard down the sink or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
2. Contaminated Labware:
-
All disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent and then washing thoroughly with soap and water.
3. Waste Solutions:
-
Aqueous and organic waste solutions containing this compound must be collected in separate, clearly labeled hazardous waste containers.
-
Do not mix with other waste streams unless compatible.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| Storage (Solid) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Stability (Solid at -20°C) | ≥ 4 years | |
| Molecular Weight | 414.5 g/mol | |
| Formulation | Crystalline solid | |
| Solubility | Soluble in DMSO | [1] |
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
